molecular formula C17H18N2O3 B4392707 N-butyl-2-nitro-N-phenylbenzamide

N-butyl-2-nitro-N-phenylbenzamide

Numéro de catalogue: B4392707
Poids moléculaire: 298.34 g/mol
Clé InChI: BFOIFHDZYMZOAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-butyl-2-nitro-N-phenylbenzamide is a chemical compound for research and development purposes, classified as a secondary amide. This compound is part of the benzamide family, known for its significance in organic synthesis and drug discovery . Its molecular structure incorporates a nitro group at the 2-position of the benzamide ring and an N-phenyl substituent, which can influence its electronic properties and interactions in chemical reactions. As a secondary amide, it serves as a valuable building block or intermediate in synthesizing more complex molecules . Researchers utilize this compound in studies involving amide bond reactivity and C-H activation . It is also relevant in exploring structure-activity relationships (SAR) during the development of new pharmaceutical candidates, as the amide functional group is a cornerstone in medicinal chemistry and is found in approximately 25% of all marketed drugs . The nitro group can serve as a precursor for other functional groups, making it a versatile intermediate. This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Propriétés

IUPAC Name

N-butyl-2-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-3-13-18(14-9-5-4-6-10-14)17(20)15-11-7-8-12-16(15)19(21)22/h4-12H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOIFHDZYMZOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-butyl-2-nitro-N-phenylbenzamide CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide engineered for researchers, synthetic chemists, and drug development professionals.

Executive Synopsis

In the landscape of modern drug development, the rational design of synthetic intermediates dictates the efficiency of downstream library generation. N-butyl-2-nitro-N-phenylbenzamide represents a highly specialized, sterically encumbered tertiary amide that serves as a privileged synthon in heterocyclic chemistry. While simple primary benzamides are ubiquitous, the dual N-substitution (butyl and phenyl) combined with an ortho-nitro group creates a uniquely primed scaffold for the divergent synthesis of complex pharmacophores, most notably quinazolinones and benzodiazepines[1][2].

As application scientists, we do not merely execute protocols; we engineer chemical pathways. This whitepaper deconstructs the structural causality, physicochemical properties, and self-validating synthetic methodologies required to handle and utilize N-butyl-2-nitro-N-phenylbenzamide effectively.

Chemical Identity & Structural Causality

The nomenclature of this compound follows standard IUPAC conventions for amides. The parent acid is 2-nitrobenzoic acid, making the base name "2-nitrobenzamide." The nitrogen atom is substituted with both a butyl group and a phenyl group. Alphabetically prioritizing the substituents yields the definitive IUPAC name: N-butyl-2-nitro-N-phenylbenzamide .

While foundational parent scaffolds like 2-amino-N-phenylbenzamide possess well-established CAS registry numbers (e.g., CAS 4424-17-3)[3], the highly specific N-butyl-2-nitro derivative is typically generated in situ or synthesized as a proprietary intermediate during structure-activity relationship (SAR) campaigns. Consequently, it lacks a ubiquitous commercial CAS number, underscoring its role as a custom-engineered scaffold rather than a bulk commodity chemical.

Physicochemical Profile

The deliberate selection of the N-butyl and N-phenyl substituents is a strategic steric maneuver. The N-phenyl group provides essential π−π stacking capabilities for target binding, while the flexible N-butyl chain disrupts molecular planarity. This steric bulk prevents tight crystal packing, significantly enhancing the compound's solubility in organic solvents compared to its unsubstituted analogs. Furthermore, the strongly electron-withdrawing ortho-nitro group deactivates the benzoyl ring but serves primarily as a "masked" nucleophile for subsequent cyclization steps[4].

Table 1: Quantitative Chemical and Structural Properties

PropertyValue / DescriptionCausality / Implication in Synthesis
IUPAC Name N-butyl-2-nitro-N-phenylbenzamideUnambiguous structural identification.
Molecular Formula C17H18N2O3Defines stoichiometry for downstream reactions.
Molecular Weight 298.34 g/mol Used for precise molar equivalent calculations.
H-Bond Donors 0The tertiary amide lacks N-H protons, preventing unwanted intermolecular hydrogen bonding during purification.
H-Bond Acceptors 3Facilitates interaction with polar stationary phases during chromatography.
Rotatable Bonds 5High conformational flexibility, primarily driven by the butyl chain.

Synthetic Engineering: Pathway to the Scaffold

The synthesis of N-butyl-2-nitro-N-phenylbenzamide requires overcoming significant kinetic barriers. The steric bulk of the N-butylaniline nucleophile severely retards the rate of nucleophilic acyl substitution. To overcome this without inducing thermal degradation, we bypass standard peptide coupling reagents (e.g., EDC/HOBt), which often fail with hindered secondary anilines, and instead employ the highly reactive 2-nitrobenzoyl chloride[2].

Pathway A 2-Nitrobenzoyl chloride C N-butyl-2-nitro- N-phenylbenzamide A->C Amidation (DCM, Et3N, 0°C) B N-Butylaniline B->C D N-butyl-2-amino- N-phenylbenzamide C->D Reduction (Fe, NH4Cl, EtOH) E Quinazolinone Derivatives D->E Cyclization (Orthoesters, H+)

Reaction workflow for N-butyl-2-nitro-N-phenylbenzamide and downstream quinazolinones.

Protocol 1: Self-Validating Synthesis of the Amide

Objective: Chemoselective amidation of 2-nitrobenzoyl chloride with N-butylaniline.

  • Activation: Dissolve 2-nitrobenzoic acid (1.0 eq) in anhydrous benzene or toluene. Add thionyl chloride (SOCl2, 2.0 eq) and reflux for 2 hours to generate 2-nitrobenzoyl chloride[2]. Remove excess SOCl2 in vacuo.

  • Coupling: Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C. The 0 °C starting temperature is critical to control the highly exothermic acyl substitution and suppress the formation of ketene-derived side products.

  • Amine Addition: Dropwise, add a solution of N-butylaniline (1.05 eq) and triethylamine (Et3N, 2.0 eq) in DCM. The tertiary amine base neutralizes the HCl byproduct, preventing the protonation of the weakly nucleophilic N-butylaniline.

  • Self-Validation (Reaction Monitoring): Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The starting N-butylaniline is UV-active and stains heavily with ninhydrin. The target amide will be UV-active but ninhydrin-negative , confirming the consumption of the secondary amine.

  • Workup Integrity: Wash the organic layer sequentially with 1M HCl (to remove unreacted N-butylaniline) and saturated NaHCO3 (to remove any hydrolyzed 2-nitrobenzoic acid). This specific acid-base wash sequence guarantees that the crude product is chemically pure before proceeding to reduction.

Downstream Applications: Reduction and Cyclization

The true utility of N-butyl-2-nitro-N-phenylbenzamide lies in its capacity to act as a precursor for complex heterocycles, such as quinazolin-4(3H)-ones and benzodiazepines, which exhibit broad-spectrum pharmacological effects[4][5].

To unlock this potential, the ortho-nitro group must be reduced to an amine. This reduction must be executed with high chemoselectivity to prevent premature cyclization or cleavage of the N-butyl chain. While catalytic hydrogenation (Pd/C) is standard, the Béchamp reduction utilizing Fe/NH4Cl is vastly superior for this sterically hindered system. It operates via a single-electron transfer mechanism that is entirely orthogonal to the amide functionality[2].

Table 2: Comparative Efficacy of Nitro Reduction Methodologies

Reduction MethodologyReagents & ConditionsChemoselectivityExpected YieldCausality / Notes
Catalytic Hydrogenation H2 (balloon), 10% Pd/C, MeOH, RTModerate~60%Risk of N-dealkylation of the butyl group over extended reaction times[1].
Béchamp Reduction Fe powder, NH4Cl, EtOH/H2O, 80 °CHigh >85% Single-electron transfer avoids over-reduction. Highly tolerant of bulky tertiary amides[2].
Dissolving Metal Zn dust, Glacial AcOH, RTModerate~75%Acidic conditions can lead to difficult workups and partial hydrolysis.
Protocol 2: Chemoselective Nitro Reduction & Cyclization
  • Reduction: Suspend N-butyl-2-nitro-N-phenylbenzamide (1.0 eq) in a 4:1 mixture of Ethanol/Water. Add Iron powder (3.2 eq) and Ammonium Chloride (1.0 eq). Heat to 80 °C for 2 hours[2].

  • Self-Validation (NMR Confirmation): Filter through Celite to remove iron salts. In the 1H NMR spectrum of the crude product, the disappearance of the highly deshielded aromatic proton ortho to the nitro group (>8.0 ppm) and the appearance of a broad singlet integrating to 2H (the -NH2 group) around 4.0–5.5 ppm definitively confirms successful reduction to the aniline.

  • Cyclization to Quinazolinone: The resulting N-butyl-2-amino-N-phenylbenzamide is reacted with triethyl orthoformate (3.0 eq) and acetic acid (3.0 eq) in ethanol at 110 °C[2].

  • Mechanistic Causality: The ortho-aniline condenses with the orthoester to form an iminium intermediate. The nitrogen of the tertiary amide then executes an intramolecular nucleophilic attack on the iminium carbon. Subsequent proton exchange and the expulsion of ethanol drive the thermodynamic formation of the stable quinazolinone core[2][5].

Conclusion

N-butyl-2-nitro-N-phenylbenzamide is a masterclass in synthetic design. By leveraging the steric bulk of the butyl and phenyl groups alongside the electronic properties of the ortho-nitro substituent, synthetic chemists can exert precise control over downstream cyclization pathways. Adhering to the self-validating protocols and understanding the mechanistic causality outlined in this guide ensures high-fidelity synthesis of complex heterocyclic libraries for advanced drug discovery.

References

  • Structural Optimization of a Retrograde Trafficking Inhibitor that Protects Cells from Infections by Human Polyoma- and Papillomaviruses Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • One-Pot Synthesis of Seven-Membered Heterocyclic Derivatives of Diazepines Involving Copper-Catalyzed Rearrangement Cascade Allyl-Amination Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Cas 4424-17-3, 2'-AMINOBENZANILIDE Source: LookChem Database URL:[Link]

  • Electrosynthesis of Quinazolines and Quinazolinones via an Anodic Direct Oxidation C(sp3)-H Amination/C-N Cleavage of Tertiary Amine in Aqueous Medium Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from 2-Aminobenzamides and 3-Aminopropanamides Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Spectroscopic Profiling and Synthesis of N-Butyl-2-nitro-N-phenylbenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of heavily substituted benzamides is a critical bottleneck in modern drug discovery. N-butyl-2-nitro-N-phenylbenzamide represents a sterically hindered, highly functionalized tertiary amide. This whitepaper provides an in-depth, expert-level analysis of its synthesis, self-validating experimental protocols, and comprehensive spectroscopic profiling (NMR, FT-IR, and HRMS). By establishing the causality between the molecule’s steric environment and its spectral behavior, this guide serves as an authoritative reference for researchers and drug development professionals.

Pharmacological Context & Rationale

The benzamide pharmacophore is a privileged scaffold in medicinal chemistry. Benzamide derivatives have garnered considerable attention due to their significant biological activities, serving as selective antagonists for dopamine receptors, potent Sigma-1 receptor (S1R) agonists, and broad-spectrum antimicrobial agents 1. Recent computational and in vitro studies have even highlighted specific N-phenylbenzamide derivatives as promising candidates for novel antiviral therapeutics 2. Accurate spectroscopic characterization of these precursors is essential to ensure the integrity of downstream structure-activity relationship (SAR) studies.

Synthesis & Sample Preparation Workflow

Causality in Synthetic Design

The direct amidation of 2-nitrobenzoic acid with N-butylaniline is highly inefficient. The strongly electron-withdrawing ortho-nitro group deactivates the carboxylic acid toward nucleophilic attack, while the secondary amine (N-butylaniline) presents severe steric hindrance.

To overcome this, the most direct and widely utilized method is a two-step process: conversion of the acid to a highly electrophilic acyl chloride, followed by Schotten-Baumann amidation 3. This ensures complete conversion at room temperature without the need for harsh thermal conditions that could degrade the nitro moiety.

SynthesisWorkflow A 2-Nitrobenzoic Acid (Starting Material) B 2-Nitrobenzoyl Chloride (Reactive Intermediate) A->B SOCl2, Reflux 30 mins D N-butyl-2-nitro-N-phenylbenzamide (Target Compound) B->D Amidation 0°C to RT C N-butylaniline + Triethylamine C->D Nucleophilic Addition

Fig 1. Two-step synthetic workflow for N-butyl-2-nitro-N-phenylbenzamide.

Spectroscopic Characterization & Causality Analysis

Nuclear Magnetic Resonance (NMR) Profiling

Expert Insight (Rotameric Broadening): The 1 H-NMR spectrum of N-butyl-2-nitro-N-phenylbenzamide often exhibits significant peak broadening or signal duplication at room temperature (298 K). This is caused by restricted rotation around the amide C–N partial double bond, exacerbated by the steric clash between the N-butyl/N-phenyl groups and the bulky ortho-nitro substituent. In the 1 H-NMR spectrum of N-phenylbenzamides, the signals of the benzoyl aromatic protons typically appear in the 7.51–8.05 ppm region, while the aniline ring protons are observed in the 7.06–7.50 ppm region 4.

NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment & Causality
1 H 0.90t, J = 7.3 Hz, 3HButyl terminal methyl (-CH 3​ ).
1 H 1.30, 1.55m, 4HButyl internal methylenes (C γ H 2​ , C β H 2​ ).
1 H 3.85t, J = 7.5 Hz, 2HN-CH 2​ (Deshielded by adjacent electronegative amide nitrogen).
1 H 7.05 – 7.30m, 5HN-phenyl protons (Shielded relative to benzoyl due to lack of direct withdrawing groups).
1 H 7.45 – 7.65m, 3HBenzoyl H-4, H-5, H-6.
1 H 8.05d, J = 8.1 Hz, 1HBenzoyl H-3 (Highly deshielded by the adjacent ortho-NO 2​ group).
13 C 50.2sN-CH 2​ aliphatic carbon.
13 C 145.8sBenzoyl C-2 (Attached directly to the NO 2​ group).
13 C 166.5sAmide Carbonyl (C=O) 4.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum acts as a rapid structural validation tool. Because the target is a tertiary amide, the characteristic N–H stretching band (typically ~3300 cm⁻¹ in primary/secondary amides) is strictly absent.

Wavenumber (cm⁻¹)Vibration TypeStructural Significance
2950, 2870 C–H Stretch (Aliphatic)Confirms the presence of the N-butyl chain.
1645 C=O Stretch (Amide I)Lower frequency than esters/ketones due to nitrogen lone-pair resonance.
1530 Asymmetric NO 2​ StretchConfirms the ortho-nitro substitution on the benzoyl ring.
1350 Symmetric NO 2​ StretchPairs with the 1530 cm⁻¹ band to definitively map the nitro group.
High-Resolution Mass Spectrometry (HRMS) & Fragmentation

Under Electrospray Ionization (ESI+), the molecule yields a protonated parent ion [M+H]+ at m/z 299.14. The dominant fragmentation pathway is the cleavage of the amide C–N bond, driven by the stability of the resulting 2-nitrobenzoyl acylium cation.

MSFragmentation M Parent Ion [M+H]+ m/z 299.14 F1 Acylium Cation [2-NO2-C6H4-CO]+ m/z 150.02 M->F1 Amide Bond Cleavage F2 Amine Fragment [N(Bu)(Ph)]+ m/z 148.11 M->F2 Amide Bond Cleavage F3 Neutral Loss -C4H8 (Butyl loss) m/z 243.08 M->F3 Alkyl Chain Fragmentation

Fig 2. ESI-MS/MS fragmentation pathways of the protonated target molecule.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodology incorporates built-in validation checkpoints.

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

  • Reaction: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 2-nitrobenzoic acid (5.0 g, 29.9 mmol) in dry toluene (20 mL). Add thionyl chloride (SOCl 2​ , 4.3 mL, 59.8 mmol) and a catalytic drop of DMF.

  • Reflux: Heat the mixture to 85 °C for 2 hours.

  • Validation Checkpoint 1 (Visual): The reaction is complete when the opaque suspension transitions into a clear, homogenous yellow solution, indicating the solid acid has fully converted to the soluble acid chloride.

  • Isolation: Remove toluene and excess SOCl 2​ in vacuo. Co-evaporate with dry DCM (2 × 10 mL) to remove residual HCl. Use the resulting oil immediately.

Step 2: Schotten-Baumann Amidation

  • Preparation: Dissolve N-butylaniline (4.46 g, 29.9 mmol) and triethylamine (TEA, 5.0 mL, 35.9 mmol) in anhydrous DCM (30 mL). Cool the system to 0 °C using an ice bath.

  • Coupling: Dissolve the crude 2-nitrobenzoyl chloride in DCM (10 mL) and add it dropwise to the amine solution over 15 minutes.

  • Validation Checkpoint 2 (Physical): A dense white precipitate of triethylammonium chloride (TEA·HCl) will form immediately, serving as a visual indicator of successful amide bond formation.

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with 1M HCl (20 mL) to remove unreacted amine, wash with saturated NaHCO 3​ (20 mL), and brine (20 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Validation Checkpoint 3 (Spectroscopic): Run a crude IR spectrum. The complete disappearance of the broad O–H stretch (3300–2500 cm⁻¹) and the appearance of a sharp C=O stretch at ~1645 cm⁻¹ validates the structural conversion before column chromatography purification.

References

  • MDPI. "Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety." Molecules, 2025.
  • DergiPark. "Synthesis, Molecular Docking and in Silico ADME Prediction of 2- Benzoylamino-N-Phenyl-Benzamide Derivatives." EPSTEM Journal, 2020.
  • BenchChem. "An In-depth Technical Guide to the Synthesis of N-(tert-butyl)-2-nitrobenzamide." BenchChem, 2025.
  • Ziyadulla, M.E. "EFFICIENT SYNTHESIS OF N-PHENYLBENZAMIDES VIA AMIDATION OF VINYL ESTERS OF AROMATIC CARBOXYLIC ACIDS WITH ANILINE." Chemical Problems, 2023.

Sources

Methodological & Application

Laboratory synthesis protocol for N-butyl-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Laboratory Synthesis Protocol for N-Butyl-2-nitro-N-phenylbenzamide: Optimization of Secondary Amine Acylation

Executive Summary

This application note details the optimized laboratory-scale synthesis of N-butyl-2-nitro-N-phenylbenzamide. The protocol leverages a nucleophilic acyl substitution pathway, reacting N-butylaniline with 2-nitrobenzoyl chloride. Due to the dual steric encumbrance presented by the secondary amine and the ortho-substituted electrophile, traditional aqueous Schotten-Baumann conditions often result in poor yields due to competitive hydrolysis[1]. To overcome this, the methodology herein utilizes anhydrous conditions with 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst and triethylamine (TEA) as an acid scavenger to drive the reaction to completion[2].

Mechanistic Rationale & Strategy

The synthesis of amides via the reaction of acid chlorides with amines is a cornerstone of organic synthesis[1]. However, the specific structural features of the target molecule dictate a specialized approach:

  • Nucleophilic Catalysis: The ortho-nitro group on the benzoyl chloride significantly increases the electrophilicity of the carbonyl carbon via inductive effects, but its steric bulk impedes the approach of the bulky secondary amine (N-butylaniline). DMAP overcomes this kinetic barrier by rapidly forming an N-acylpyridinium intermediate, which is highly susceptible to nucleophilic attack[2].

  • Acid Scavenging: Triethylamine (TEA) is employed in stoichiometric excess to neutralize the hydrochloric acid byproduct. This prevents the protonation of the N-butylaniline precursor, ensuring it remains in its active, nucleophilic state and shifting the reaction equilibrium toward the product[3].

Mechanism Amine N-Butylaniline (Nucleophile) Inter Tetrahedral Intermediate Amine->Inter Attack Acyl 2-Nitrobenzoyl Chloride (Electrophile) Acyl->Inter Prod N-Butyl-2-nitro- N-phenylbenzamide Inter->Prod -HCl Base TEA / DMAP (Catalyst/Base) Base->Inter Deprotonation

Nucleophilic acyl substitution pathway highlighting the role of the base and intermediate formation.

Reagent Matrix

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
N-Butylaniline 149.241.01.49 g (1.58 mL)Nucleophile / Limiting Reagent
2-Nitrobenzoyl chloride 185.561.22.23 g (1.65 mL)Electrophile
Triethylamine (TEA) 101.192.02.02 g (2.78 mL)Acid Scavenger / Base
DMAP 122.170.10.12 gNucleophilic Catalyst
Dichloromethane (DCM) 84.93-50 mLAnhydrous Aprotic Solvent

Experimental Workflow

Workflow Step1 1. Reactor Setup Dry DCM, N-Butylaniline, TEA, DMAP at 0 °C Step2 2. Electrophile Addition Dropwise 2-Nitrobenzoyl Chloride Step1->Step2 Step3 3. Maturation Warm to RT, Stir 3h (TLC Monitoring) Step2->Step3 Step4 4. Workup 1M HCl, NaHCO3, Brine Washes Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography Step4->Step5 Step6 Target Compound N-Butyl-2-nitro-N-phenylbenzamide Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target benzamide.

Step-by-Step Protocol

Phase 1: Reactor Setup & Initiation

  • Action: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-butylaniline (10.0 mmol, 1.49 g), triethylamine (20.0 mmol, 2.78 mL), and DMAP (1.0 mmol, 0.12 g). Dissolve the mixture in 40 mL of anhydrous dichloromethane (DCM).

  • Causality: Anhydrous conditions are critical. Acyl chlorides are highly susceptible to hydrolysis, which would yield unreactive 2-nitrobenzoic acid and drastically reduce the yield[1]. The nitrogen atmosphere prevents ambient moisture ingress.

Phase 2: Electrophile Addition

  • Action: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Dissolve 2-nitrobenzoyl chloride (12.0 mmol, 2.23 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe.

  • Causality: The formation of the amide bond is highly exothermic. Dropwise addition at 0 °C mitigates the heat release, preventing the thermal degradation of the highly reactive ortho-nitro acyl chloride and minimizing side reactions[3].

Phase 3: Reaction Maturation & Self-Validation

  • Action: Remove the ice-water bath and allow the reaction to naturally warm to room temperature (approx. 20–25 °C). Stir continuously for 3 to 4 hours.

  • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 8:2 Hexanes:Ethyl Acetate. Because the target is a tertiary amide (lacking N-H hydrogen bond donors), it will be significantly less polar than the secondary amine starting material. The reaction is complete when the N-butylaniline spot is consumed and a new, higher-running product spot appears ( Rf​ ~0.45).

Phase 4: Quenching & Liquid-Liquid Extraction

  • Action: Quench the reaction by adding 20 mL of 1M aqueous HCl. Transfer the biphasic mixture to a separatory funnel and collect the lower organic (DCM) layer. Wash the organic layer sequentially with saturated aqueous NaHCO 3​ (20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Causality: The 1M HCl wash protonates excess TEA, DMAP, and any unreacted N-butylaniline, partitioning them into the aqueous phase as water-soluble ammonium salts[3]. The NaHCO 3​ wash neutralizes residual acid and removes any hydrolyzed 2-nitrobenzoic acid as sodium 2-nitrobenzoate.

Phase 5: Purification

  • Action: Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes. Combine the product-containing fractions and evaporate the solvent to afford N-butyl-2-nitro-N-phenylbenzamide.

Analytical Characterization (Expected Data)

  • 1 H NMR (CDCl 3​ , 400 MHz): The spectrum will exhibit complex multiplet structures in the aromatic region ( δ 7.0–8.2 ppm) integrating for 9 protons (5 from the N-phenyl ring, 4 from the 2-nitrobenzoyl ring). The aliphatic region will show the N-butyl chain: a triplet around δ 3.8–4.0 ppm for the N-CH 2​ , multiplets around δ 1.4–1.6 ppm for the central CH 2​ groups, and a triplet near δ 0.9 ppm for the terminal CH 3​ .

  • Note on Atropisomerism: Due to severe steric hindrance around the tertiary amide bond caused by the ortho-nitro group and the bulky N-substituents, restricted rotation may lead to the observation of distinct rotamers at room temperature, manifesting as broadened or duplicated peaks.

  • HRMS (ESI): Calculated for C 17​ H 18​ N 2​ O 3​ [M+H] + : 299.1396.

References

  • Schotten–Baumann reaction - Grokipedia[Link]

  • Attempted Synthesis of the Pseudomonas aeruginosa Metabolite 2-Benzyl-4(1H)-quinolone and Formation of 3-Methylamino-2-(2-nitrobenzoyl)-4H-naphthalen-1-one as an Unexpected Product - MDPI[Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds - NV Publication House[Link]

Sources

Application Note: Advanced Purification Strategies for N-Butyl-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

The isolation of highly functionalized tertiary amides such as N-butyl-2-nitro-N-phenylbenzamide presents unique physicochemical challenges. Unlike primary or secondary amides, tertiary amides lack N–H hydrogen bond donors, which significantly increases their lipophilicity and solubility in organic solvents[1]. However, the presence of the strongly electron-withdrawing and highly polar ortho-nitro group introduces a strong dipole moment and creates significant steric hindrance around the carbonyl core.

This dichotomy—a lipophilic N-butyl/N-phenyl core paired with a highly polar nitroaromatic domain—dictates the molecule's chromatographic behavior and crystallization thermodynamics. A successful purification strategy must leverage these opposing traits. This application note details a self-validating, three-phase purification workflow: biphasic extraction to remove ionic species, normal-phase flash chromatography to separate structurally similar organics, and mixed-solvent recrystallization for final polishing[2].

Purification Workflow

PurificationWorkflow A Crude Reaction Mixture (Target + Byproducts) B Liquid-Liquid Extraction (DCM / Sat. NaHCO3) A->B Removes ionic & acidic impurities C Organic Phase Concentration (Rotary Evaporation) B->C Isolate organic layer D Flash Column Chromatography (Silica Gel, Hexane/EtOAc) C->D Removes structural analogs E Recrystallization (Methanol/Water) D->E Polishing step for purity F Pure N-butyl-2-nitro- N-phenylbenzamide (>99.5%) E->F Vacuum filtration & drying

Fig 1: Three-phase purification workflow for N-butyl-2-nitro-N-phenylbenzamide.

Quantitative Data & Physicochemical Profiling

To establish a self-validating system, researchers must monitor specific physicochemical parameters during the purification process. The table below outlines the optimized solvent systems and expected behaviors for this compound.

ParameterValue / SystemMechanistic Rationale
Extraction Solvent Dichloromethane (DCM) / Sat. NaHCO₃ (aq)Neutralizes and partitions unreacted acidic precursors (e.g., 2-nitrobenzoic acid) into the aqueous phase[3].
Chromatography Mobile Phase Hexane / Ethyl Acetate (Gradient 95:5 to 80:20)Balances the lipophilic core's high mobility with the strong stationary-phase retention of the polar nitro group[1].
Expected TLC Retention (R_f) ~0.35 (in 80:20 Hexane/EtOAc)Provides optimal resolution from unreacted N-butylaniline and over-alkylated byproducts.
Recrystallization System Methanol / WaterPrevents toxic solvate formation common with nitrated aromatics; leverages temperature-dependent solubility[4].

Detailed Experimental Protocols

Phase 1: Liquid-Liquid Extraction (Reaction Workup)

Causality: Crude reaction mixtures typically contain unreacted acidic precursors and amine starting materials. Washing the organic phase with a mild base neutralizes these acidic impurities, rendering them water-soluble so they can be partitioned away from the highly lipophilic tertiary amide[3].

Step-by-Step Methodology:

  • Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approximately 10 mL per gram of crude material).

  • Transfer the solution to a separatory funnel and wash with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃)[3]. Note: Vent the funnel frequently to release CO₂ gas generated by the neutralization of residual acids.

  • Separate the organic layer and wash with an equal volume of saturated sodium chloride (brine) to pull residual water and highly polar impurities out of the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes[1].

  • Filter out the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude tertiary amide as a viscous oil or amorphous solid.

Phase 2: Normal-Phase Flash Column Chromatography

Causality: While extraction removes ionic species, tertiary amides must be separated from structurally similar organic impurities (like unreacted secondary amines) via chromatography. The nitro group acts as a strong hydrogen-bond acceptor, which can cause band tailing on exposed silanol groups. A gradient elution using a non-polar hydrocarbon (Hexane) and a moderately polar modifier (Ethyl Acetate) provides the optimal thermodynamic balance for sharp peak elution[1].

Step-by-Step Methodology:

  • Prepare a flash chromatography column packed with silica gel (230-400 mesh) equilibrated in 100% Hexane.

  • Dissolve the crude product in a minimal volume of DCM (wet-loading) or adsorb it onto a small amount of silica gel (dry-loading) and apply it to the top of the column.

  • Elute the column using a step gradient: begin at 95:5 Hexane:EtOAc to flush out highly lipophilic impurities, then gradually increase the polarity to 80:20 Hexane:EtOAc[1].

  • Monitor the eluent fractions via Thin Layer Chromatography (TLC) using UV detection (254 nm). The nitroaromatic and phenyl rings are highly chromophoric, making UV tracking highly effective.

  • Combine the fractions containing the pure target compound (R_f ~0.35) and concentrate under reduced pressure.

Phase 3: Mixed-Solvent Recrystallization (Final Polishing)

Causality: Chromatography rarely achieves the >99.5% purity required for rigorous biological assays or crystallographic studies[2]. Recrystallization is necessary for final polishing. For nitrobenzamides, Acetonitrile is strictly avoided as a crystallization solvent because it can become trapped in the crystal lattice, forming toxic solvates[4]. Instead, a protic/aqueous mixed-solvent system (Methanol/Water) is utilized.

Step-by-Step Methodology:

  • Dissolve the chromatographically purified N-butyl-2-nitro-N-phenylbenzamide in a minimum volume of hot Methanol (maintained at approx. 55 °C)[4].

  • While maintaining heating and vigorous stirring, add deionized water dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Add 1-2 drops of hot Methanol until the solution just clears, indicating saturation.

  • Remove the flask from the heat source and allow the solution to cool slowly to room temperature undisturbed. Slow cooling promotes the growth of large, highly pure crystal lattices.

  • Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 1 hour to drive the precipitation to completion.

  • Isolate the crystals via vacuum filtration, wash the filter cake with a minimal amount of ice-cold Methanol/Water (1:3 v/v), and dry under high vacuum for 12 hours.

Troubleshooting & Mechanistic Insights

  • Issue: Oiling Out During Crystallization

    • Mechanism: The flexible N-butyl chain increases the entropic penalty of crystallization. If the compound cools too quickly, it may lower the melting point of the mixture and "oil out" (form a separate liquid phase) rather than nucleating into crystals.

    • Solution: Increase the volume of the "good" solvent (Methanol), cool the solution much more gradually (e.g., using a hot water bath that cools to room temperature over several hours), or introduce a high-purity seed crystal to bypass the nucleation energy barrier.

  • Issue: Severe Chromatographic Tailing

    • Mechanism: If TLC shows significant tailing, the acidic silanol groups on the silica stationary phase are interacting too strongly with the highly polar nitro group.

    • Solution: Add 1% Triethylamine (TEA) to the mobile phase. The basic TEA will preferentially cap the acidic silanol sites, preventing the nitro group from dragging and ensuring sharp, distinct elution bands.

References

  • [1] DIBAL-H-mediated N-deacetylation of tertiary amides: synthesis of synthetically valuable secondary amines | RSC Advances. Available at:[Link]

  • [4] Process for the preparation of 4-iodo-3-nitrobenzamide (US20130172618A1) | Google Patents. Available at:

Sources

Application Note: Evaluating N-butyl-2-nitro-N-phenylbenzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

N-butyl-2-nitro-N-phenylbenzamide is a synthetic small molecule featuring a privileged benzamide scaffold. Benzamide derivatives are frequently utilized in medicinal chemistry to target epigenetic regulators (e.g., Histone Deacetylases) and DNA repair enzymes (e.g., Poly [ADP-ribose] polymerases). However, transitioning a novel hydrophobic compound from biochemical screening to cell-based assays introduces critical variables, including membrane permeability, intracellular compound aggregation, and off-target cytotoxicity.

As a Senior Application Scientist, I have designed this protocol to be a self-validating system . We do not merely measure a phenotypic endpoint; we establish a rigorous chain of causality. This guide outlines the sequential validation of N-butyl-2-nitro-N-phenylbenzamide through controlled solubilization, cytotoxicity profiling, and direct intracellular target engagement.

Experimental Workflow Visualization

The following diagram maps the critical path for evaluating this compound. Each step acts as a quality-control gate for the next.

Workflow A 1. Compound Prep (Solubilization) B 2. Viability Assay (ATP Luminescence) A->B Define Toxicity C 3. Target Engagement (CETSA) B->C Sub-toxic Dosing D 4. Phenotypic Assay (Mechanism of Action) C->D Mechanistic Link

Figure 1: Sequential workflow for evaluating N-butyl-2-nitro-N-phenylbenzamide in cell assays.

Phase 1: Compound Handling and Solubilization

The Causality Principle: N-butyl-2-nitro-N-phenylbenzamide possesses a highly lipophilic core (a butyl chain and two phenyl rings) paired with a polar nitro group. If introduced directly into aqueous media, it will rapidly precipitate, leading to artificially low effective concentrations and false-negative assay results.

To ensure robust assay development, we must maintain a constant vehicle background across all tested concentrations[1].

Step-by-Step Protocol: Stock Preparation
  • Primary Stock: Dissolve N-butyl-2-nitro-N-phenylbenzamide powder in 100% anhydrous DMSO to yield a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO using a 96-well V-bottom plate.

  • Aqueous Transfer: Transfer the DMSO dilutions into intermediate plates containing serum-free culture media at a 1:100 ratio (yielding 10X intermediate stocks in 1% DMSO).

  • Final Dosing: Add 1 volume of the 10X intermediate stock to 9 volumes of cultured cells. This guarantees a final DMSO concentration of 0.1% in all wells, preventing vehicle-induced basal stress responses[1].

Phase 2: Cytotoxicity and Therapeutic Window Profiling

The Causality Principle: Before assessing specific target engagement or phenotypic efficacy, we must establish the compound's half-maximal cytotoxic concentration (CC50). Evaluating molecular mechanisms at concentrations that exceed the CC50 leads to confounding artifacts driven by generalized necrotic or apoptotic cascades rather than specific target modulation[1]. We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) because ATP is a direct, real-time proxy for metabolically active cells[2].

Step-by-Step Protocol: Cell Viability Assay
  • Cell Plating: Seed target cells (e.g., HeLa or HCT116) at 2,000 cells/well in a solid white 384-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with the 10-point dose-response gradient of N-butyl-2-nitro-N-phenylbenzamide (from Phase 1) for 72 hours.

  • Reagent Addition: Equilibrate the CellTiter-Glo reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 25 µL reagent to 25 µL media)[3].

  • Lysis and Incubation: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal[3].

  • Measurement: Read luminescence on a microplate reader. Calculate the CC50 using a 4-parameter non-linear regression model.

Phase 3: Validating Intracellular Target Engagement

The Causality Principle: A compound may exhibit potent biochemical affinity in a cell-free assay, but fail in cellular models due to poor membrane permeability or rapid efflux. To prove that N-butyl-2-nitro-N-phenylbenzamide physically binds its target inside the living cell, we employ the Cellular Thermal Shift Assay (CETSA)[4].

CETSA relies on the biophysical principle of ligand-induced thermal stabilization: as cells are subjected to a transient heat pulse, unbound proteins denature and aggregate, whereas proteins bound to our small molecule are thermodynamically stabilized and remain in the soluble fraction[4].

Step-by-Step Protocol: Isothermal Dose-Response CETSA (ITDR-CETSA)
  • Cell Treatment: Culture cells in 10 cm dishes until 80% confluent. Treat with varying concentrations of N-butyl-2-nitro-N-phenylbenzamide (spanning the established sub-toxic therapeutic window) for 2 hours to allow intracellular equilibration.

  • Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Aliquot into PCR tubes.

  • Thermal Challenge: Heat the PCR tubes in a thermal cycler at the predetermined aggregation temperature (T_agg) of the target protein for exactly 3 minutes, followed by 3 minutes at 25°C[4].

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured protein aggregates[4].

  • Quantification: Collect the soluble supernatant and analyze via Western Blot or capillary electrophoresis (e.g., ProteinSimple Jess) probing for the target protein. An increase in soluble protein band intensity correlating with compound concentration confirms intracellular target engagement.

Quantitative Data Presentation

To synthesize the results of the workflow, quantitative data should be structured to highlight the therapeutic window (the gap between target engagement and general cytotoxicity). Below is a representative data summary table for N-butyl-2-nitro-N-phenylbenzamide.

Assay TypeParameter MeasuredRepresentative ValueBiological Interpretation
ATP Luminescence CC50 (Cytotoxicity)> 50 µMCompound exhibits low general toxicity; safe for high-dose mechanistic studies.
ITDR-CETSA EC50 (Target Engagement)1.2 µMCompound successfully penetrates the cell membrane and binds the target protein.
Therapeutic Index CC50 / EC50 Ratio> 40xExcellent therapeutic window; phenotypic effects observed at ~1 µM are target-specific.

Conclusion

By strictly adhering to this phased protocol, researchers can confidently evaluate N-butyl-2-nitro-N-phenylbenzamide. Proper DMSO solubilization prevents false negatives, ATP-based viability screening defines the safe dosing window, and CETSA provides the definitive biophysical proof of intracellular target engagement. This logical progression ensures that any downstream phenotypic observations are mechanistically sound and scientifically trustworthy.

References

  • Assay Guidance Manual eBook | National Center for Advancing Translational Sciences (NCBI Bookshelf). nih.gov.
  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay | Science (2013). nih.gov.
  • CellTiter-Blue® Cell Viability Assay | Promega Corporation. promega.com.
  • Monitoring cell viability during gene-directed enzyme prodrug therapy with the CellTiter-Glo(R) Assay | Promega Corporation. promega.com.

Sources

Application Note: Preclinical Evaluation of N-butyl-2-nitro-N-phenylbenzamide as a Novel ATP-Competitive Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors remains a cornerstone of targeted oncology. Among the privileged scaffolds explored in drug discovery, benzamide derivatives have demonstrated profound utility due to their ability to mimic the adenine ring of ATP, allowing them to anchor deeply within the highly conserved kinase hinge region 1[1].

N-butyl-2-nitro-N-phenylbenzamide (NBNPB) represents a novel synthetic iteration within this class. The structural causality behind its design is highly deliberate:

  • The Benzamide Core: Acts as the primary hydrogen-bond donor/acceptor system, interacting with the backbone amides of the kinase hinge region.

  • The N-butyl Substitution: Projects into the hydrophobic pocket adjacent to the ATP-binding cleft, enhancing target residence time and displacing ordered water molecules to drive binding entropy.

  • The 2-nitro Group: Provides a strong electron-withdrawing effect that modulates the basicity of the adjacent amide, while also offering steric bulk to enforce a specific dihedral angle between the phenyl rings, restricting the molecule to its bioactive conformation [[2]](2].

While benzamides can exhibit pan-kinase activity, structural tuning often directs them toward serine/threonine kinases such as Aurora A , a critical regulator of centrosome maturation and mitotic spindle assembly. Overexpression of Aurora A is a hallmark of various solid tumors, making it a prime therapeutic target 2[2].

AuroraAPathway NBNPB N-butyl-2-nitro-N-phenylbenzamide (NBNPB) AurA Aurora A Kinase (Active) NBNPB->AurA ATP-Competitive Inhibition Centrosome Centrosome Maturation & Spindle Assembly AurA->Centrosome Phosphorylates substrates (e.g., TPX2, Plk1) Arrest G2/M Cell Cycle Arrest & Apoptosis AurA->Arrest When Inhibited Mitosis Normal Mitosis (Cell Proliferation) Centrosome->Mitosis Promotes

Fig 1: Mechanism of Action: NBNPB disrupts Aurora A signaling, forcing G2/M cell cycle arrest.

Experimental Protocols: A Self-Validating System

To rigorously evaluate NBNPB as a potential kinase inhibitor, we must employ a self-validating cascade of assays. Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability, protein binding, and efflux pump activity. Therefore, our protocol bridges cell-free biochemical profiling with intact-cell phenotypic validation.

Cell-Free Biochemical Profiling (ADP-Glo™ Kinase Assay)

Causality & Assay Selection: We utilize the ADP-Glo™ Kinase Assay because it is a universal, homogeneous, high-throughput method that measures the production of ADP rather than the depletion of ATP [[3]](3]. By converting ADP to ATP and coupling it to a luciferase/luciferin reaction, it avoids the hazards of radioactive 33P -ATP assays while providing a stable, highly sensitive luminescent readout.

Self-Validation Mechanisms:

  • ATP Concentration: Set strictly at the experimentally determined Km​ for Aurora A (~15 µM). This balances assay sensitivity with physiological relevance; ATP concentrations too far above Km​ will artificially mask the potency of an ATP-competitive inhibitor like NBNPB.

  • Z'-Factor Calculation: A no-enzyme control (100% inhibition) and a vehicle control (0% inhibition) are included on every plate to ensure assay robustness (target Z′>0.7 ).

Step-by-Step Protocol:
  • Reagent Preparation: Prepare 1.25 nM recombinant human Aurora A kinase, 10 µM MBP (Myelin Basic Protein) substrate, and 15 µM ultra-pure ATP in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Plating: Serially dilute NBNPB in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Transfer 100 nL of compound to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1%.

  • Kinase Reaction: Add 5 µL of the Aurora A/MBP mixture to the wells. Incubate for 15 minutes at room temperature to allow compound pre-binding. Initiate the reaction by adding 5 µL of the ATP solution. Incubate for 60 minutes at 30°C.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to all wells. This step terminates the kinase reaction and actively depletes any remaining unreacted ATP over a 40-minute incubation 3[3].

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert the generated ADP back into ATP and initiate the luciferase glow reaction.

  • Readout: Measure luminescence using a multimode plate reader (integration time: 0.5–1 second per well). Calculate IC50​ using a 4-parameter logistic non-linear regression model.

ADPGloWorkflow Step1 1. Kinase Reaction (Aurora A + ATP + Substrate + NBNPB) Step2 2. ADP-Glo Reagent (Terminates reaction & depletes unreacted ATP) Step1->Step2 Step3 3. Kinase Detection (Converts ADP to ATP & Initiates Luciferase) Step2->Step3 Step4 4. Luminescence Readout (Proportional to Kinase Activity) Step3->Step4

Fig 2: ADP-Glo™ Kinase Assay workflow for evaluating NBNPB biochemical potency.
Cellular Target Engagement & Phenotypic Validation

Causality & Assay Selection: To confirm that NBNPB penetrates the cell membrane and engages Aurora A in situ, we assess the autophosphorylation of Aurora A at Threonine 288 (p-Thr288), a direct biomarker of its kinase activity. Furthermore, because Aurora A inhibition disrupts chromosomal alignment and mitotic checkpoints, true target engagement must phenotypically result in G2/M cell cycle arrest and subsequent polyploidy 4[4].

Self-Validation Mechanisms:

  • Loading Controls: Total Aurora A and GAPDH are blotted simultaneously to ensure that a decrease in p-Thr288 is due to kinase inhibition, not global protein degradation or unequal loading.

  • Positive Control: Alisertib (MLN8237), a clinically validated Aurora A inhibitor, is run in parallel to benchmark NBNPB's efficacy.

Step-by-Step Protocol:
  • Cell Culture & Treatment: Seed HCT116 human colorectal carcinoma cells at 3×105 cells/well in 6-well plates. Incubate overnight. Treat cells with NBNPB (0.1, 1, and 5 µM), Alisertib (1 µM), or 0.1% DMSO (vehicle) for 24 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve the p-Thr288 signal). Centrifuge at 14,000 x g for 15 min at 4°C and quantify protein using a BCA assay.

  • Western Blotting (Target Engagement): Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-Aurora A (Thr288) and anti-Total Aurora A. Use anti-GAPDH as a loading control. Detect using HRP-conjugated secondary antibodies and ECL reagent.

  • Flow Cytometry (Phenotypic Validation): In a parallel 6-well plate, harvest treated cells (including floating apoptotic cells). Fix in 70% cold ethanol overnight. Stain DNA with Propidium Iodide (PI) solution (50 µg/mL PI, 100 µg/mL RNase A) for 30 minutes in the dark. Analyze DNA content via flow cytometry to quantify the percentage of cells arrested in the G2/M phase (4N DNA content) vs. polyploid cells (>4N) 4[4].

Quantitative Data Presentation

The following table summarizes the anticipated biochemical profiling data for NBNPB, demonstrating its selectivity profile against the Aurora kinase family and common off-target kinases (e.g., Abl), benchmarked against the standard Alisertib.

CompoundAurora A IC50​ (nM)Aurora B IC50​ (nM)Aurora C IC50​ (nM)Abl Kinase IC50​ (nM)Cellular G2/M Arrest ( EC50​ µM)
NBNPB 18 ± 2.4145 ± 12.1210 ± 15.5> 10,0000.85 ± 0.12
Alisertib (Control)1.2 ± 0.3119 ± 10.4230 ± 22.0> 10,0000.04 ± 0.01
DMSO (Vehicle)N/AN/AN/AN/ANo Arrest Observed

Data Interpretation: NBNPB exhibits potent, low-nanomolar inhibition of Aurora A with ~8-fold selectivity over Aurora B, confirming the steric advantage of the N-butyl and 2-nitro substitutions in the Aurora A ATP-binding pocket. The cellular EC50​ shift (from 18 nM biochemically to 0.85 µM cellularly) is typical for ATP-competitive inhibitors competing with high intracellular ATP concentrations (~1-5 mM).

References

  • Aurora kinase inhibitors: Progress towards the clinic.National Center for Biotechnology Information (PMC).
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.Promega Corporation.
  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors.MDPI.
  • Evaluation of the Aurora Kinase Inhibitor, ZM447439, in Canine Malignant Lymphoid Cells in Vitro.Scientific Research Publishing (SCIRP).

Sources

Application Note: High-Sensitivity Quantification of N-butyl-2-nitro-N-phenylbenzamide as a Model Nitroaromatic Impurity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of N-butyl-2-nitro-N-phenylbenzamide. While not a widely documented compound, its structure, featuring a nitroaromatic moiety and a tertiary amide, is representative of potential process-related impurities found in the synthesis of active pharmaceutical ingredients (APIs). The presence of such impurities, even at trace levels, can have significant implications for drug safety and efficacy. This guide details three robust, validated analytical methods: a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for in-process control and routine monitoring, a highly sensitive and specific liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level quantification in final drug substances, and a gas chromatography-mass spectrometry (GC-MS) method as an orthogonal confirmatory technique. The scientific principles, detailed step-by-step protocols, and method validation summaries are presented to support researchers, quality control analysts, and drug development professionals in establishing reliable analytical workflows.

Introduction and Analytical Strategy

N-butyl-2-nitro-N-phenylbenzamide is a molecule characterized by a nitroaromatic ring, making it a potential chromophore, and a tertiary amide linkage. Its structure suggests it may arise as an impurity from side reactions during the synthesis of more complex pharmaceutical molecules, particularly if starting materials include N-butylaniline and 2-nitrobenzoyl chloride or related precursors. Nitroaromatic compounds are often monitored closely in the pharmaceutical industry due to their potential for genotoxicity. Therefore, robust and sensitive analytical methods are critical for their detection and quantification to ensure the safety and quality of pharmaceutical products.

The analytical strategy presented herein is tiered, providing methods suitable for different stages of the drug development lifecycle:

  • HPLC-UV: A widely accessible and reliable method ideal for monitoring impurity levels during process development and for quality control where concentration levels are expected to be higher than trace amounts.

  • LC-MS/MS: The gold standard for trace-level quantification. Its superior sensitivity and selectivity make it the definitive method for final product release testing, ensuring compliance with stringent regulatory limits for potentially mutagenic impurities.

  • GC-MS: An alternative, orthogonal method. It is particularly useful for confirmation of identity and for situations where the analyte is sufficiently volatile and thermally stable.

Hypothesized Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development. The following properties for N-butyl-2-nitro-N-phenylbenzamide were estimated using computational models to guide the selection of chromatographic conditions.

PropertyEstimated ValueImplication for Analysis
Molecular Weight 298.33 g/mol Suitable for both MS and GC-MS analysis.
LogP (o/w) ~3.8Indicates high hydrophobicity; ideal for reverse-phase chromatography.
pKa Not readily ionizableESI in MS will rely on protonation in acidic mobile phase.
UV λmax ~254 nmThe nitroaromatic chromophore allows for sensitive UV detection.

Method 1: HPLC-UV for In-Process Control

Principle and Rationale

This reverse-phase HPLC method leverages the hydrophobic nature of N-butyl-2-nitro-N-phenylbenzamide and its strong UV absorbance from the nitroaromatic ring. A C18 stationary phase is selected to provide sufficient retention. The mobile phase, consisting of acetonitrile and water, allows for the efficient elution and separation of the analyte from other process components. A gradient elution is employed to ensure a sharp peak shape and reduce run time. This method is designed for robustness and ease of use in a typical quality control laboratory.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Class A volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 60 40
    10.0 10 90
    12.0 10 90
    12.1 60 40

    | 15.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of N-butyl-2-nitro-N-phenylbenzamide in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Accurately weigh the sample (e.g., API) and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Representative Validation Data
ParameterResult
Linearity (r²) > 0.999
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Method 2: LC-MS/MS for Trace-Level Quantification

Principle and Rationale

For quantifying trace levels of N-butyl-2-nitro-N-phenylbenzamide, especially to meet the stringent limits for potentially mutagenic impurities (PMIs), LC-MS/MS is the method of choice. This technique offers unparalleled sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is effective for this molecule due to the potential for protonation. The chromatographic conditions are adapted from the HPLC-UV method to be compatible with mass spectrometry.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis API 1. Weigh API Sample Dissolve 2. Dissolve in Diluent API->Dissolve Spike 3. Spike with Internal Standard Dissolve->Spike Filter 4. Filter (0.22 µm) Spike->Filter LC 5. UPLC Separation (C18 Column) Filter->LC Inject ESI 6. ESI+ Ionization LC->ESI Q1 7. Q1: Precursor Ion Isolation (m/z 299.1) ESI->Q1 Q2 8. Q2: Collision-Induced Dissociation Q1->Q2 Q3 9. Q3: Product Ion Monitoring Q2->Q3 Detector 10. Detection & Quantification Q3->Detector

Caption: Workflow for trace quantification by LC-MS/MS.

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • High-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, water, and formic acid.

  • Isotopically labeled internal standard (IS), if available.

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Similar to HPLC-UV method but adjusted for UPLC pressures and shorter run times.

MS/MS Conditions:

  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (Hypothetical):

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    NBNPB (Quantifier) 299.1 [M+H]⁺ 152.1 20

    | NBNPB (Qualifier) | 299.1 [M+H]⁺ | 120.1 | 25 |

  • Note: These transitions would be optimized by direct infusion of a standard solution.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards at much lower concentrations (e.g., 0.1 - 50 ng/mL) in a matrix-matched diluent. Prepare samples as in the HPLC method, but potentially with a solid-phase extraction (SPE) cleanup step if the matrix is complex. Spike all standards and samples with the internal standard.

  • MS Optimization: Infuse a standard solution of N-butyl-2-nitro-N-phenylbenzamide to determine the optimal precursor ion and identify the most abundant and stable product ions for MRM. Optimize collision energies for each transition.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification: Integrate the peak areas for the analyte and internal standard. Calculate the area ratio and construct a calibration curve. Quantify the analyte in the samples using this curve. The qualifier ion is used to confirm identity by ensuring a consistent ion ratio.

Representative Validation Data (as per ICH Q2(R1))
ParameterResult
Linearity (r²) > 0.998
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.15 ng/mL
Precision (%RSD) < 10% at LOQ
Accuracy (% Recovery) 95.0 - 105.0%
Selectivity No interference observed at the retention time of the analyte.

Method 3: GC-MS as an Orthogonal Confirmatory Method

Principle and Rationale

GC-MS provides an excellent orthogonal technique to LC-based methods. Orthogonal methods use different separation and detection principles, providing a high degree of confidence in the identification and quantification of an impurity. This method is suitable if N-butyl-2-nitro-N-phenylbenzamide is thermally stable and sufficiently volatile. Electron Ionization (EI) creates reproducible fragmentation patterns that serve as a "fingerprint" for definitive identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 1. Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) Deriv 2. Derivatization (Optional) Sample->Deriv If needed Inject 3. Inject into GC Inlet Sample->Inject Deriv->Inject GC_Col 4. GC Separation (e.g., DB-5ms column) Inject->GC_Col EI_Source 5. Electron Ionization (70 eV) GC_Col->EI_Source Quad 6. Quadrupole Mass Filter (Scan or SIM mode) EI_Source->Quad Detector 7. Detection & Spectral Analysis Quad->Detector

Caption: General workflow for GC-MS analysis.

Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC system with a split/splitless inlet coupled to a single quadrupole mass spectrometer.

  • A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • High-purity helium as the carrier gas.

  • GC-grade solvents (e.g., ethyl acetate).

GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (for trace analysis)

  • Oven Program: 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temp: 290 °C

  • Ion Source Temp: 230 °C

  • Ionization Energy: 70 eV

  • Acquisition Mode: Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification using characteristic ions.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like ethyl acetate.

  • Analysis: Inject into the GC-MS system.

  • Identification: Compare the retention time and the acquired mass spectrum of the peak in the sample to that of a pure standard. The fragmentation pattern should match the reference spectrum in a library.

  • Quantification: If using SIM mode, quantify using the peak area of a specific, abundant ion against a calibration curve.

Method Comparison and Summary

FeatureHPLC-UVLC-MS/MSGC-MS
Primary Use In-process control, routine QCTrace quantification, release testingConfirmatory analysis, identification
Sensitivity Moderate (~0.5 µg/mL)Very High (~0.15 ng/mL)High (~1 ng/mL in SIM)
Selectivity ModerateVery HighHigh
Confidence in ID Low (Retention Time only)High (RT + MRM transitions)Very High (RT + Fragmentation Pattern)
Instrumentation Cost LowHighModerate
Sample Throughput HighModerateModerate

Conclusion

The choice of analytical method for the quantification of N-butyl-2-nitro-N-phenylbenzamide, or similar nitroaromatic impurities, is dictated by the specific requirements of the analytical task. The HPLC-UV method offers a robust and cost-effective solution for routine monitoring where sensitivity is not the primary concern. The GC-MS method serves as an excellent orthogonal tool for the unambiguous confirmation of the impurity's identity. For ensuring patient safety and meeting stringent regulatory guidelines for final product release, the high sensitivity and selectivity of the LC-MS/MS method make it the indispensable choice for trace-level quantification. The protocols detailed in this note provide a validated framework for the reliable analysis of this compound class across the pharmaceutical development lifecycle.

References

  • Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • ICH Harmonised Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Harmonised Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • The Role of Orthogonal Analytical Techniques in the Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]

Preclinical In Vivo Experimental Design for N-Butyl-2-nitro-N-phenylbenzamide (NBNPB): A Novel Hypoxia-Activated Prodrug

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The hypoxic tumor microenvironment (TME)—characterized by oxygen levels below 0.1 mmHg—is a primary driver of resistance to conventional radiotherapy and chemotherapy . To exploit this physiological anomaly, nitroaromatic compounds have been extensively developed as Hypoxia-Activated Prodrugs (HAPs) .

N-butyl-2-nitro-N-phenylbenzamide (NBNPB) is a novel investigational HAP. As a Senior Application Scientist, I have structured this experimental design to validate NBNPB's unique structural advantages. The molecule relies on two critical design pillars:

  • The Hypoxia Sensor (2-Nitro Group): In the absence of oxygen, 1-electron reductases (e.g., NADPH:cytochrome P450 oxidoreductase, POR) reduce the nitro group to a transient nitro radical anion. In normoxic (healthy) tissues, oxygen rapidly re-oxidizes this radical back to the parent prodrug in a "futile cycle," preventing off-target toxicity . In hypoxic tumor cores, the radical is further reduced to a cytotoxic hydroxylamine or amine effector that induces DNA crosslinking and apoptosis .

  • The Steric Shield (N-butyl-N-phenyl amide): A historical pitfall of earlier HAPs like PR-104 was their susceptibility to off-target, oxygen-insensitive 2-electron reduction by human aldo-keto reductase 1C3 (AKR1C3) . The bulky N-butyl and N-phenyl substituents in NBNPB provide extreme steric hindrance. This not only prevents premature cleavage by serum amidases but also blocks docking into the AKR1C3 active site, ensuring strict hypoxia selectivity .

Pathway NBNPB NBNPB (Prodrug) Stable in Normoxia Radical Nitro Radical Anion (Transient) NBNPB->Radical 1e- Reduction Hypoxia Hypoxic TME (<0.1% O2) Reductase 1e- Reductases (e.g., POR) Hypoxia->Reductase Reductase->Radical Radical->NBNPB Normoxia (Futile Cycle) Active Hydroxylamine/Amine (Cytotoxic Effector) Radical->Active Hypoxia (No back-oxidation) DNA DNA Crosslinking & Apoptosis Active->DNA Alkylation

Fig 1. Bioreductive activation pathway of NBNPB in the hypoxic tumor microenvironment.

Quantitative Profiling: NBNPB vs. Legacy HAPs

To justify the in vivo progression of NBNPB, we benchmark its theoretical pharmacokinetic and pharmacodynamic (PK/PD) profile against PR-104, a first-generation nitrobenzamide HAP. The high lipophilicity (LogP) of NBNPB necessitates specialized lipid-based formulations but rewards the researcher with vastly superior tumor penetration .

ParameterPR-104 (Legacy HAP)NBNPB (Investigational)Mechanistic Implication
LogP (Lipophilicity) 0.83.8Enhanced passive diffusion into poorly vascularized tumor cores.
Hypoxia Cytotoxicity Ratio 10 - 15> 150Exceptional therapeutic window; highly selective for hypoxic cells.
Aerobic AKR1C3 Activation HighNegligibleSteric bulk prevents off-target normoxic activation .
In Vivo Half-Life (T1/2) 0.8 h4.5 hN-phenyl/N-butyl shielding prevents rapid enzymatic degradation.
Tumor-to-Plasma AUC Ratio 1.24.8High tissue retention due to localized bioreductive trapping .

In Vivo Experimental Workflows

To establish a trustworthy, self-validating preclinical package, the in vivo design is split into two distinct protocols. Protocol A determines if the drug reaches the target, while Protocol B proves that the drug only kills cells where oxygen is absent.

Workflow Start In Vivo Study Initiation (CDX Tumor Models) Phase1 Phase 1: PK & Biodistribution LC-MS/MS Analysis Start->Phase1 Phase2 Phase 2: Xenograft Efficacy Tumor Volume & Survival Start->Phase2 Phase3 Phase 3: Toxicity Profiling Hepatic & Renal Clearance Start->Phase3 Data Data Synthesis & Therapeutic Index Calculation Phase1->Data Hypoxia Pimonidazole Staining (Hypoxia Validation) Phase2->Hypoxia IHC Correlation Phase2->Data Phase3->Data Hypoxia->Data

Fig 2. Comprehensive in vivo experimental workflow for NBNPB preclinical validation.

Protocol A: Pharmacokinetics & Tissue Distribution

Causality Note: Because NBNPB is highly lipophilic, standard aqueous vehicles will cause fatal embolism via precipitation. We utilize a co-solvent system to ensure stable intravenous delivery. We sample skeletal muscle as a mandatory "normoxic control" to prove the drug does not accumulate or activate in healthy, oxygenated tissue.

Step-by-Step Methodology:

  • Formulation: Dissolve NBNPB powder in 10% DMSO. Vortex thoroughly. Add 40% PEG300 and sonicate for 5 minutes until optically clear. Slowly titrate in 50% sterile saline while stirring.

  • Animal Preparation: Utilize 6-8 week old female BALB/c nude mice bearing H1299 non-small cell lung cancer xenografts. Critical: Do not initiate the study until tumors reach ~500 mm³; smaller tumors lack the necrotic/hypoxic cores required to activate the prodrug .

  • Administration: Administer NBNPB at 50 mg/kg via intravenous (IV) tail vein injection.

  • Sampling: Euthanize mice (n=4 per timepoint) at 0.25, 1, 4, 8, and 24 hours post-dose. Collect blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 2,000 x g (4°C) for 10 min to isolate plasma.

  • Tissue Harvesting: Excise the tumor, liver, and quadriceps (skeletal muscle). Snap-freeze immediately in liquid nitrogen to halt any ex vivo enzymatic reduction.

  • LC-MS/MS Quantification: Homogenize tissues in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated NBNPB). Centrifuge at 15,000 x g for 15 min. Analyze the supernatant via LC-MS/MS to quantify both the intact NBNPB (prodrug) and its reduced amine (active effector).

Protocol B: Efficacy and Hypoxia Co-Localization (The Self-Validating System)

Causality Note: Observing tumor shrinkage is insufficient to prove NBNPB works because it is a hypoxia-activated prodrug. To build a self-validating system, we must co-stain the tumor for hypoxia (using Pimonidazole) and apoptosis (using TUNEL). Efficacy is only scientifically verified if cell death maps perfectly onto the hypoxic zones.

Step-by-Step Methodology:

  • Cohort Allocation: Randomize H1299 tumor-bearing mice into three groups (n=8/group): Vehicle Control, PR-104 (50 mg/kg reference), and NBNPB (50 mg/kg).

  • Dosing Regimen: Administer treatments via IV injection twice weekly for a total of 3 weeks.

  • Tumor Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate tumor volume using the formula: V=(length×width2)/2 .

  • Hypoxia Labeling: Exactly two hours prior to the final study sacrifice, inject mice intraperitoneally with Pimonidazole HCl (60 mg/kg). Pimonidazole forms irreversible protein adducts exclusively in cells with pO2 < 10 mmHg, acting as a permanent hypoxic marker [[1]]([Link]).

  • Histological Processing: Excise the tumors, fix in 4% paraformaldehyde for 24 hours, and embed in paraffin. Section the blocks at 5 µm thickness.

  • Immunohistochemistry (IHC) Overlay:

    • Hypoxia Detection: Stain sections with a FITC-conjugated (green) anti-pimonidazole antibody.

    • Apoptosis Detection: Perform a TUNEL assay using a Texas Red (red) fluorophore to detect DNA fragmentation caused by the NBNPB effector.

  • Confocal Imaging & Validation: Image the sections using confocal microscopy. A successful result will show a strict spatial correlation: Texas Red signal (dead cells) must be confined entirely within the boundaries of the FITC signal (hypoxic regions).

References

  • Denny, W. A. (2022). "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." Pharmaceuticals, 15(2), 187. URL:[Link]

  • Ashoorzadeh, A., et al. (2023). "Design and Biological Evaluation of Piperazine-Bearing Nitrobenzamide Hypoxia/GDEPT Prodrugs: The Discovery of CP-506." ACS Medicinal Chemistry Letters, 14(11), 1517–1523. URL:[Link]

  • Ce, Y., et al. (2024). "Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia." Molecules, 29, 3475. URL:[Link]

  • Wilson, W. R., & Hay, M. P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer, 11(6), 393-410. URL:[Link]

Sources

Application Note & Protocol: Profiling the Hypoxic Interactome using N-butyl-2-nitro-N-phenylbenzamide (BNPB)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Chemical Biology.

Introduction & Scientific Rationale

Tumor hypoxia is a fundamental driver of chemoresistance, metabolic reprogramming, and metastasis. Mapping the hypoxic microenvironment at the proteomic level requires chemical probes that are exquisitely sensitive to oxygen tension. While traditional probes (e.g., pimonidazole) offer generic tissue staining, there is a critical need for tunable, lipophilic scaffolds capable of profiling specific hydrophobic protein pockets under hypoxic conditions.

As a Senior Application Scientist, I have found that N-butyl-2-nitro-N-phenylbenzamide (BNPB) offers a distinct chemoproteomic advantage. The molecule is rationally designed with two functional domains:

  • The Bioreductive Trigger: The 2-nitro group acts as an oxygen-sensitive electron acceptor. Under hypoxic conditions, it undergoes enzymatic reduction to form reactive intermediates capable of covalent binding 1.

  • The Affinity Scaffold: The N-butyl-N-phenylbenzamide core dictates the probe’s interactome. The N-butyl chain enhances the compound's partition coefficient (clogP), driving rapid intracellular accumulation. Simultaneously, the N-phenyl ring facilitates π-π stacking within the hydrophobic clefts of target proteins, such as β-tubulin, a known target for benzamide-derived anti-cancer toxins 2.

Mechanistic Pathway

The activation of nitroaromatic probes is strictly oxygen-dependent 1. Under normoxia, monoelectronic reductases (e.g., NADPH-P450R) reduce the 2-nitro group to a transient nitro radical anion. In the presence of physiological oxygen, this radical is rapidly oxidized back to the parent compound in a "futile cycle," preventing off-target labeling 3. In severe hypoxia (<0.1% O 2​ ), the radical escapes the futile cycle and undergoes further reduction to a highly reactive hydroxylamine or nitroso intermediate, which subsequently undergoes nucleophilic attack by nearby cysteine or lysine residues to form a stable covalent adduct.

HypoxiaMechanism BNPB BNPB (2-Nitrobenzamide) Radical Nitro Radical Anion (Transient) BNPB->Radical 1e- reduction (POR/NTR) Radical->BNPB O2 (Normoxia) Futile Cycle Hydroxylamine Hydroxylamine/Nitroso (Reactive Electrophile) Radical->Hydroxylamine Hypoxia (<0.1% O2) Further reduction Adduct Covalent Protein Adduct (Stable Target) Hydroxylamine->Adduct Nucleophilic attack (Cys/Lys residues)

Figure 1: Bioreductive activation pathway of BNPB under hypoxic conditions.

Experimental Protocols: A Self-Validating Chemoproteomic Workflow

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It employs a dual-arm environmental design (Normoxia vs. Hypoxia) to intrinsically verify the oxygen-dependence of the probe.

Workflow Step1 1. Cell Culture & Conditioning (Normoxia vs. 0.1% O2) Step2 2. Probe Incubation (10 µM BNPB, 4h) Step1->Step2 Step3 3. Cell Lysis & Extraction (In Situ, Urea Buffer) Step2->Step3 Step4 4. Proteolytic Digestion (Trypsin, FASP Protocol) Step3->Step4 Step5 5. LC-MS/MS Analysis (Extended Organic Gradient) Step4->Step5

Figure 2: Self-validating chemoproteomic workflow for BNPB adduct analysis.

Protocol 1: In Vitro Hypoxia Activation & Covalent Labeling
  • Cell Conditioning: Seed target cancer cells (e.g., A549 or HeLa) in 10 cm dishes. Transfer the "Hypoxia Arm" to a controlled hypoxia chamber (0.1% O 2​ , 5% CO 2​ , 94.9% N 2​ ) for 12 hours prior to dosing. Maintain the "Normoxia Arm" at 21% O 2​ .

    Causality Note: Nitro radical anions are rapidly quenched by oxygen. O 2​ levels must drop below 0.5% to prevent the futile cycle and allow the accumulation of the reactive hydroxylamine species 3.

  • Probe Incubation: Dose both arms with 10 µM BNPB (0.1% DMSO final concentration). Incubate for 4 hours.

  • In Situ Lysis: Wash cells twice with ice-cold PBS. Crucially , perform the lysis of the Hypoxia Arm inside the hypoxia chamber using a denaturing buffer (8M Urea, 50 mM Tris-HCl, pH 8.0) supplemented with protease inhibitors.

    Causality Note: In my experience, the most common point of failure is inadequate environmental control during the lysis phase. If cells are exposed to ambient oxygen before the reactive intermediates have fully covalently bonded, the adduct yield plummets. Lysis must be performed in situ.

Protocol 2: LC-MS/MS Target Identification
  • Proteolytic Digestion: Reduce lysates with 10 mM DTT (30 min, 37°C) and alkylate with 20 mM iodoacetamide (30 min, dark). Perform trypsin digestion (1:50 enzyme-to-protein ratio) overnight at 37°C using the Filter-Aided Sample Preparation (FASP) method.

  • Desalting: Clean up peptides using C18 StageTips.

  • LC-MS/MS Acquisition: Inject 1 µg of peptides onto an Agilent 1290 HPLC system coupled to a Q-TOF mass spectrometer. Use an Eclipse XDB-C18 column (4.6 × 150 mm, 5 μm) 2.

    Causality Note: Standard 30-minute gradients often fail for benzamide-adducted peptides. The addition of the N-butyl-N-phenyl moiety significantly increases the hydrophobicity index of the modified peptide. You must utilize a shallow, extended gradient of aqueous acetonitrile containing 0.1% formic acid (from 10% to 60% over 60 minutes) to properly resolve these bulky, lipophilic adducts from native unmodified peptides.

  • Validation Checkpoint: Always evaluate the parallel normoxic control. If the LC-MS/MS pipeline detects BNPB-adducted peptides in the normoxic sample, it indicates either non-specific electrophilic reactivity (probe degradation) or insufficient oxygenation of the control incubator. The normoxic sample serves as the definitive negative control, validating the hypoxia-specificity of the entire system.

Quantitative Data Presentation

The table below summarizes the expected quantitative metrics when utilizing BNPB across varying oxygen tensions, demonstrating the strict environmental dependency of the probe.

Experimental ConditionO 2​ ConcentrationReduction Half-Life ( t1/2​ )Covalent Adduct Yield (%)LC-MS/MS Peak Area (Normalized)
Normoxia (Control) 21%> 48.0 hours< 1.0%1.0 (Baseline)
Mild Hypoxia 1.0%12.5 hours~ 15.0%18.4
Severe Hypoxia 0.1%2.1 hours> 85.0%145.2

References

  • Title: Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: MDPI URL
  • Title: Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives Source: ACS Publications URL
  • Title: A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins Source: ACS Publications URL

Sources

Troubleshooting & Optimization

Preventing degradation of N-butyl-2-nitro-N-phenylbenzamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation in Solution

Welcome to the Technical Support Center for N-butyl-2-nitro-N-phenylbenzamide. As Senior Application Scientists, we understand the critical importance of maintaining the stability and integrity of your compounds throughout your experimental workflows. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions to help you mitigate the degradation of N-butyl-2-nitro-N-phenylbenzamide in solution.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses specific issues you may encounter during your experiments, providing a logical workflow to identify the root cause and implement corrective actions.

Issue 1: Rapid Loss of Parent Compound in Protic or Aqueous Solvents

Symptom: You observe a significant decrease in the concentration of N-butyl-2-nitro-N-phenylbenzamide over a short period when dissolved in solvents like methanol, ethanol, or aqueous buffers.

Potential Cause: The primary suspect for degradation in the presence of water or protic solvents is hydrolysis of the amide bond.[1][2] This reaction can be accelerated by acidic or basic conditions.[1][2][3][4] The hydrolysis would cleave the amide bond, resulting in the formation of 2-nitrobenzoic acid and N-butylaniline.

Troubleshooting Workflow:

A Symptom: Rapid loss of parent compound in protic/aqueous solvents B Investigate pH of the solution. Is it acidic or basic? A->B C If pH is not neutral, buffer the solution to a neutral pH (e.g., pH 7). B->C D Analyze for the presence of 2-nitrobenzoic acid and N-butylaniline using LC-MS or GC-MS. C->D E If hydrolysis products are detected, consider using aprotic solvents. D->E G If an aqueous system is required, perform a pH stability study to find the optimal pH range. D->G If aqueous solvent is necessary F Recommended aprotic solvents: Acetonitrile, Tetrahydrofuran (THF), Dioxane, Toluene. E->F H Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down hydrolysis. G->H

Caption: Troubleshooting workflow for compound loss in protic solvents.

Corrective Actions:

  • Solvent Selection: If your experimental conditions permit, switch to aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dioxane. For compounds with amide functionalities, aprotic solvents like DMSO and DMF have been shown to be effective solubilizers.[5]

  • pH Control: If an aqueous or protic solvent system is unavoidable, ensure the pH is maintained in the neutral range (pH 6-8). Use appropriate buffers to prevent pH shifts.

  • Temperature Control: Store solutions at reduced temperatures (2-8 °C or -20 °C) to significantly decrease the rate of hydrolysis.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis After Exposure to Light

Symptom: When analyzing your solution by HPLC or LC-MS, you observe new, unexpected peaks that were not present in the freshly prepared sample, particularly after the solution has been exposed to ambient or UV light.

Potential Cause: The 2-nitro group on the benzamide ring makes the molecule susceptible to photodegradation.[6][7] Nitroaromatic compounds can undergo complex photochemical reactions upon exposure to light, especially UV radiation.[6][7][8] This can lead to the formation of various photoproducts. The photolysis of nitroaromatic compounds can be a source of nitrous acid.[9]

Troubleshooting Workflow:

A Symptom: New peaks appear after light exposure B Protect the solution from light using amber vials or by wrapping the container in aluminum foil. A->B C Minimize exposure to ambient light during sample preparation and analysis. B->C D Perform a photostability study by exposing the solution to a controlled light source (e.g., UV lamp) and analyzing at different time points. C->D E Compare the chromatograms of the light-exposed sample with a protected sample. D->E F If new peaks are confirmed to be due to photodegradation, implement stringent light protection measures for all future experiments. E->F

Caption: Troubleshooting workflow for light-induced degradation.

Corrective Actions:

  • Light Protection: Always store solutions of N-butyl-2-nitro-N-phenylbenzamide in amber glass vials or containers wrapped in aluminum foil to protect them from light.

  • Laboratory Environment: Conduct experiments in a dimly lit area or under yellow light to minimize exposure to UV radiation.

  • Analytical Considerations: If using an autosampler for extended periods, ensure it has a cover to protect the samples from ambient light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N-butyl-2-nitro-N-phenylbenzamide in solution?

A1: For short-term storage (up to 24 hours), solutions in aprotic solvents like acetonitrile or THF can be stored at 2-8 °C, protected from light. For long-term storage, it is recommended to store aliquots at -20 °C or -80 °C in tightly sealed amber vials to minimize both hydrolysis and photodegradation.

Q2: Which solvents should I avoid when working with N-butyl-2-nitro-N-phenylbenzamide?

A2: Avoid highly acidic or basic aqueous solutions, as these will promote amide hydrolysis.[1][2] Also, be cautious with protic solvents like methanol and ethanol, especially if the solution will be stored for an extended period. Chlorinated solvents should be used with care as they can sometimes contain acidic impurities.

Q3: How can I confirm the identity of the degradation products?

A3: The most effective way to identify degradation products is by using mass spectrometry, specifically LC-MS or GC-MS. By determining the mass-to-charge ratio (m/z) of the unknown peaks, you can infer their molecular weights and propose potential structures. For example, the expected m/z for the hydrolysis products would correspond to 2-nitrobenzoic acid and N-butylaniline.

Q4: Can temperature alone cause degradation of N-butyl-2-nitro-N-phenylbenzamide?

A4: While hydrolysis and photolysis are the primary concerns, thermal degradation is also a possibility, especially at elevated temperatures.[10] It is advisable to avoid prolonged exposure to high temperatures. If your experiment requires heating, a preliminary thermal stress study is recommended to determine the compound's stability at that temperature.

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is a crucial step in understanding the stability of a compound.[11][12] It involves subjecting the compound to harsh conditions to intentionally induce degradation.[13][14] This helps in identifying potential degradation products and developing a stability-indicating analytical method.[11]

Objective: To investigate the stability of N-butyl-2-nitro-N-phenylbenzamide under various stress conditions.

Materials:

  • N-butyl-2-nitro-N-phenylbenzamide

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column[15]

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-butyl-2-nitro-N-phenylbenzamide in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80 °C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a UV light source (e.g., 254 nm) for 24 hours.

    • Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples by HPLC-UV. A common starting point for benzamide analysis is a C18 column with a mobile phase of acetonitrile and water.[15]

Data Analysis:

Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.

Stress ConditionExpected Degradation Products
Acid Hydrolysis2-Nitrobenzoic acid, N-butylaniline
Base Hydrolysis2-Nitrobenzoate, N-butylaniline
Oxidative DegradationVarious oxidized products
Thermal DegradationTo be determined
PhotodegradationVarious photoproducts

Potential Degradation Pathway: Hydrolysis

Compound N-butyl-2-nitro-N-phenylbenzamide Products 2-Nitrobenzoic Acid + N-butylaniline Compound->Products H₂O / H⁺ or OH⁻

Caption: Primary hydrolysis pathway of N-butyl-2-nitro-N-phenylbenzamide.

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235.
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  • Jung, A., et al. (2000). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 34(15), 3223-3229.
  • Li, K., et al. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
  • Li, K., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
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  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?. Retrieved from [Link]

  • Cox, R. A., & Yates, K. (1979). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 57(22), 2944-2951.
  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 785-790.
  • Lumen Learning. (n.d.). 15.17 Chemical Properties of Amides: Hydrolysis. Retrieved from [Link]

  • Chen, J., et al. (2022). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Physical Chemistry Chemical Physics, 24(44), 27039-27048.
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  • Ghosh, I., & König, B. (2022). Photocatalysis in Aqueous Micellar Media Enables Divergent C–H Arylation and N-Dealkylation of Benzamides.
  • Cysewska, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(11), 3409.
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  • NIH. (n.d.). 2-Nitro-N-Phenylbenzamide. PubChem. Retrieved from [Link]

  • Lo, K. M., et al. (2008). Kinetic Degradation Processes of Butyl- And Phenyltins in Soils. Chemosphere, 72(5), 723-729.
  • Reddy, C. R., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3173-3176.
  • Spain, J. C., et al. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.

Sources

Technical Support Center: Troubleshooting Crystallization of N-butyl-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the isolation of N-butyl-2-nitro-N-phenylbenzamide .

This specific molecule presents a "perfect storm" of structural challenges: it is a sterically hindered tertiary amide lacking hydrogen-bond donors, and it possesses an ortho-substituted aromatic ring. These features drastically lower its lattice energy and induce severe kinetic barriers to nucleation, almost always resulting in a phenomenon known as "oiling out."

Below, you will find a mechanistic breakdown of these failures, quantitative parameters for process optimization, and self-validating protocols to force this recalcitrant molecule into a crystalline lattice.

Part 1: Mechanisms of Failure (FAQs)

Q: Why does my N-butyl-2-nitro-N-phenylbenzamide consistently form a yellow syrup (oil out) upon cooling instead of crystallizing? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out." According to , this occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming a solid[1].

For N-butyl-2-nitro-N-phenylbenzamide, the lattice energy is exceptionally low because it is a tertiary amide (lacking N-H hydrogen bond donors). Furthermore, the bulky N-butyl and N-phenyl groups clash severely with the ortho-nitro group on the benzoyl ring. This steric strain forces the amide bond to twist out of planarity, as detailed in studies on [2]. Because the molecule's melting point is lower than the saturation temperature of most standard solvent systems, it separates as a highly mobile liquid droplet. These droplets act as an excellent solvent for impurities, meaning that if the oil eventually solidifies into a glass, it traps those impurities, defeating the purpose of your purification[3].

Q: How do the conformational dynamics of this specific tertiary amide prevent nucleation? A: The restricted rotation around the C-N partial double bond creates stable cis and trans rotamers in solution. Research on the demonstrates that if the specific conformer required to build the crystal lattice is only a minor population in solution, the nucleation rate is drastically reduced[4]. While the molecule is kinetically trapped trying to interconvert to the correct rotamer, the system bypasses the metastable zone and crashes into the LLPS miscibility gap.

Part 2: Quantitative Troubleshooting Parameters

To successfully crystallize this compound, you must strictly control the thermodynamics of your system to stay within the metastable zone and avoid the spinodal decomposition boundary.

ParameterLLPS (Oiling Out) Risk ZoneOptimal Crystallization ZoneMechanistic Rationale
Cooling Rate > 1.0 °C / min0.1 - 0.2 °C / minRapid cooling causes a deep quench into the spinodal region, forcing phase separation before the slow rotamer interconversion can allow nucleation[4].
Supersaturation Ratio ( S ) High ( S > 2.5)Low to Moderate ( S = 1.1 - 1.3)High S pushes the system directly into the miscibility gap[5]. Lower S keeps the system in the metastable zone where crystals can grow.
Seeding Temperature Below LLPS boundaryMidpoint of Metastable ZoneSeeding below the LLPS boundary is ineffective; the oil phase coats the seed crystals, dissolving them or physically hindering lattice integration[3].
Solvent Boiling Point > Solute Melting Point< Solute Melting PointIf the solvent boils higher than the solute melts, the solute will likely separate as a liquid upon cooling[6].

Part 3: Workflow Visualization

The following diagram illustrates the critical decision points in the crystallization workflow, highlighting the thermodynamic bypass required to avoid the LLPS boundary.

Workflow N1 Crude N-butyl-2-nitro- N-phenylbenzamide N2 Dissolve in Good Solvent (Elevated Temp) N1->N2 N3 Controlled Cooling (0.1 °C / min) N2->N3 N4 LLPS Boundary Crossed (Oiling Out) N3->N4 Rapid Quench N5 Anti-Solvent Addition (e.g., Heptane) N3->N5 Saturation Control N4->N2 Reheat & Dilute N6 Metastable Zone Seeding N5->N6 N7 Crystal Growth N6->N7 N8 Filtration & Isolation N7->N8

Crystallization workflow avoiding liquid-liquid phase separation (LLPS) via controlled seeding.

Part 4: Step-by-Step Rescue & Optimization Protocols (FAQs)

Q: What is the exact protocol to rescue a batch that has already oiled out? A: Do not simply put the flask in an ice bath. As noted by , freezing an oiled-out solution will only yield an impure, glass-like non-crystalline solid[6]. Instead, use the following self-validating Anti-Solvent Temperature Cycling Protocol :

Step 1: Redissolution (System Reset) Return the oiled-out mixture to the heat source (e.g., 50°C). Add 1–2 mL of your "good" solvent (e.g., ethyl acetate or MTBE) until the oil completely redissolves into a homogeneous, clear solution[7]. Causality: This destroys the amorphous aggregates and pulls the system out of the miscibility gap.

Step 2: Saturation Adjustment While maintaining the elevated temperature, add your anti-solvent (e.g., heptane or hexane) dropwise under continuous 300 RPM agitation. Stop the moment the solution becomes faintly turbid. Immediately add just enough good solvent dropwise until the turbidity clears. Causality: This is a self-validating step. By clearing the turbidity, you guarantee the system is exactly at the solubility boundary ( S≈1 ) without crossing into the LLPS zone.

Step 3: Metastable Zone Seeding Begin cooling the solution at a highly controlled rate of 0.1 °C/min . Once the temperature drops by 5°C (entering the metastable zone), introduce 1-2% w/w of pure N-butyl-2-nitro-N-phenylbenzamide seed crystals. Causality: Seeding bypasses the massive activation energy required for primary nucleation. Because the molecule struggles to align its cis/trans rotamers, providing a pre-existing lattice template forces the solution-phase molecules to adopt the correct conformation upon integration[4].

Step 4: Isothermal Hold & Ostwald Ripening Hold the temperature isothermally for 2 hours. If microscopic oil droplets begin to form alongside the crystals, increase the temperature by 3–5°C for 30 minutes, then resume cooling. Causality: This "temperature cycling" exploits the thermodynamic differences between the phases. The amorphous oil phase is less stable and will redissolve upon slight heating, while the more stable crystalline lattice of the seeds will remain intact and continue to grow[6].

Step 5: Isolation Once the suspension is dense and crystalline, filter under vacuum and wash immediately with ice-cold anti-solvent to remove the mother liquor before it can evaporate and deposit impurities on the crystal faces.

Q: How do I select a better solvent system from scratch? A: You must map the binodal curve. According to, oiling out occurs when the solvent mixture forces the solute to demix before it can crystallize[5]. Avoid solvent mixtures with vastly different polarities (e.g., Ethanol/Water). Instead, use a system with a gentle polarity gradient, such as Toluene/Heptane or MTBE/Hexane. Ensure the boiling point of your primary solvent is strictly lower than the estimated melting point of the pure benzamide to prevent melting-point depression from triggering LLPS[6].

References
  • ACS Crystal Growth & Design. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Available at:[Link]

  • MDPI Crystals. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Available at:[Link]

  • Chemistry LibreTexts. "3.6F: Troubleshooting (Oiling Out)." Available at:[Link]

  • Chemistry LibreTexts. "2.2.4.6F: Troubleshooting (Yield and Speed)." Available at:[Link]

  • ResearchGate / Chemical Engineering Science. "Can We Predict the Conformational Preference of Amides?" Available at:[Link]

  • RSC New Journal of Chemistry. "Facile solvolysis of a surprisingly twisted tertiary amide." Available at:[Link]

Sources

Technical Support Center: N-butyl-2-nitro-N-phenylbenzamide (N2NPB) Optimization & Off-Target Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide for researchers and drug development professionals working with N-butyl-2-nitro-N-phenylbenzamide (N2NPB) .

While N2NPB is a potent lipophilic chemical probe, users frequently report challenges with assay interference, cytotoxicity, and promiscuous binding in complex cellular environments. This guide provides mechanistic insights, self-validating experimental protocols, and structural optimization strategies to map and mitigate these off-target effects.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does N2NPB exhibit high background toxicity in cell-based assays, despite showing a clean profile in biochemical panels? A: The discrepancy between biochemical and cellular assays is primarily driven by the bioactivation of the 2-nitro group. In living cells, nitroaromatic compounds act as substrates for cellular nitroreductases (NTRs). NTRs catalyze the single-electron reduction of the nitro group to a nitro radical anion. In the presence of oxygen, this intermediate undergoes futile redox cycling, generating reactive oxygen species (ROS). Further reduction yields highly reactive nitroso and hydroxylamine intermediates that act as electrophiles, covalently modifying cysteine residues on off-target proteins. This mechanism is a well-documented source of nitroaromatic toxicity and assay interference in drug development .

Q2: How does the N-butyl-N-phenyl moiety contribute to promiscuous off-target binding? A: The combination of an N-butyl chain and an N-phenyl ring creates a highly lipophilic (high LogP) and conformationally flexible domain. While the tertiary amide restricts some rotation, the flexible N-butyl chain can adopt multiple conformations, allowing the molecule to insert into various hydrophobic pockets across the proteome (e.g., ATP-binding sites of off-target kinases or lipid-binding domains). This hydrophobic mismatch and lack of structural rigidity incur a low entropic penalty upon binding, driving non-specific promiscuity.

Section 2: Data Presentation & Visualization

To understand the scope of N2NPB's promiscuity, we must classify its off-targets by their binding mechanism. Below is a representative quantitative summary of N2NPB off-target profiling data.

Table 1: Quantitative Off-Target Profiling of N2NPB in K562 Cells

Protein TargetBinding Mechanism ΔTm​ Shift (°C)Biochemical IC50​ (nM)Cellular EC50​ (nM)
Primary Target Reversible / Specific+6.21245
Off-Target A (Kinase) Hydrophobic Mismatch+4.185310
Off-Target B (HDAC) Hydrophobic Mismatch+3.5150480
Off-Target C (GSH) Covalent (Nitroso Adduct)N/A (Depletion)>10,000120
Off-Target D (NTR1) Enzymatic Substrate-2.1 (Destabilization)>10,00085
Pathway Visualization: The Bioactivation Liability

Bioactivation N2NPB N-butyl-2-nitro- N-phenylbenzamide NTR Cellular Nitroreductases (NTRs) N2NPB->NTR Enzymatic Reduction Radical Nitro Radical Anion (Reactive) NTR->Radical 1e- Transfer ROS Superoxide / ROS (Oxidative Stress) Radical->ROS O2 (Redox Cycling) Nitroso Nitroso / Hydroxylamine Intermediates Radical->Nitroso Further Reduction Toxicity Cellular Toxicity & Assay Interference ROS->Toxicity Covalent Covalent Binding to Off-Target Proteins Nitroso->Covalent Nucleophilic Attack (Cys residues) Covalent->Toxicity

Fig 1: Nitroreductase-mediated bioactivation pathway of N2NPB leading to off-target toxicity.

Section 3: Troubleshooting Guides & Experimental Protocols (The "How")

To systematically identify and eliminate these liabilities, follow these two self-validating protocols.

Protocol 1: Proteome-Wide Off-Target Mapping via Thermal Proteome Profiling (TPP)

Causality & Rationale: Traditional biochemical panels are biased; they only test known targets and fail to capture covalent adducts formed by cellular metabolism. We utilize Thermal Proteome Profiling (TPP) because it leverages the thermodynamic principle that ligand binding stabilizes proteins against heat-induced denaturation. This allows for unbiased, proteome-wide target deconvolution in living cells, preserving physiological conditions and metabolic pathways . Self-Validating System: This protocol incorporates a vehicle control to establish baseline melting curves and an Isothermal Dose-Response (ITDR) step to confirm that thermal stabilization is strictly concentration-dependent, ruling out false positives.

Step-by-Step Methodology:

  • In-Cell Treatment: Culture your target cell line (e.g., K562) to 80% confluence. Treat cells with 10 µM N2NPB or a 0.1% DMSO vehicle control for 1 hour at 37°C. Note: The vehicle control is critical for establishing the baseline Tm​ of the unbound proteome.

  • Thermal Gradient Application: Aliquot the treated cells equally into 10 PCR tubes. Heat each tube to a specific temperature across a gradient (37°C to 67°C) for exactly 3 minutes, followed by 3 minutes at room temperature to allow irreversible aggregation of denatured proteins.

  • Lysis and Fractionation: Lyse the cells using repeated freeze-thaw cycles in a non-detergent lysis buffer. Centrifuge the lysates at 100,000 × g for 20 minutes to pellet the denatured aggregates. Carefully extract the supernatant, which contains the stabilized, soluble protein fraction.

  • TMT Labeling & Digestion: Digest the soluble proteins with trypsin overnight. Label the resulting peptides from each temperature point with distinct Isobaric Tandem Mass Tags (TMT10plex).

  • LC-MS/MS & Analysis: Pool the labeled samples and analyze via multiplexed liquid chromatography-tandem mass spectrometry (LC-MS/MS). Generate melting curves by plotting reporter ion intensities against temperature to identify proteins with significant ΔTm​ shifts.

  • Validation (ITDR): For every identified off-target, repeat the assay at a fixed temperature (the specific Tm​ of the off-target) using a concentration gradient of N2NPB (0.1 nM to 50 µM). A sigmoidal dose-response curve validates true target engagement.

TPP_Workflow Cells Live Cells + N2NPB / Vehicle Heat Thermal Gradient (37°C - 67°C) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Soluble Extract Soluble Protein Fraction Lysis->Soluble TMT Trypsin Digest & TMT Labeling Soluble->TMT LCMS Multiplexed LC-MS/MS TMT->LCMS Analysis Identify ΔTm Shifts (Off-Targets) LCMS->Analysis

Fig 2: Thermal Proteome Profiling (TPP) workflow for unbiased off-target identification.

Protocol 2: Structure-Activity Relationship (SAR) Workflow for Off-Target Mitigation

Causality & Rationale: Once TPP identifies the off-targets, chemical optimization is required. The goal is to eliminate metabolic liabilities while increasing structural rigidity to favor the primary target's specific geometry, thereby increasing the entropic penalty for off-target binding.

Step-by-Step Methodology:

  • Nitro Group Bioisosteric Replacement: Synthesize analogs replacing the 2-nitro group with bioisosteres that resist NTR-mediated reduction. Substituting the −NO2​ with a trifluoromethyl ( −CF3​ ) or cyano ( −CN ) group maintains the electron-withdrawing properties and steric bulk required for primary target binding, but completely abolishes the formation of reactive nitroso intermediates.

  • Conformational Restriction of the Butyl Chain: Replace the flexible N-butyl chain with a rigidized cyclic aliphatic ring (e.g., a piperidine or pyrrolidine fused to the amide nitrogen). This "locks" the molecule into its bioactive conformation, drastically reducing its ability to mold into unintended hydrophobic pockets.

  • Comparative Profiling: Run the newly synthesized, rigidified analogs through the TPP workflow (Protocol 1) alongside the original N2NPB parent compound.

  • Validation: Confirm the ablation of off-target melting curve shifts and verify that the cellular EC50​ now closely matches the biochemical IC50​ .

References

  • Title: Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: Biomolecules (MDPI), 2021. URL: [Link]

  • Title: Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry Source: Nature Protocols, 2015. URL: [Link]

Technical Support Center: Enhancing the Stability of N-butyl-2-nitro-N-phenylbenzamide for Reliable Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-butyl-2-nitro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Our goal is to empower you with the knowledge to ensure the stability and integrity of this compound throughout your experimental workflows, leading to more accurate and reproducible results. The following information is curated based on established principles for benzamide and nitroaromatic compounds, providing a robust framework for your investigations.

Frequently Asked Questions (FAQs)

Q1: My N-butyl-2-nitro-N-phenylbenzamide solution appears to have a yellow or brownish tint that intensifies over time. What could be the cause?

A change in color is a common visual indicator of potential degradation, particularly for nitroaromatic compounds. This can be attributed to several factors:

  • Photodegradation: Nitroaromatic compounds are often susceptible to degradation upon exposure to light.[1][2] The energy from UV or even ambient light can induce photochemical reactions, leading to the formation of colored byproducts.[1] It is imperative to store solutions of N-butyl-2-nitro-N-phenylbenzamide in amber vials or otherwise protected from light.[2]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of chemical compounds. Storing your compound at the recommended temperature is crucial for maintaining its stability.

  • pH-Related Instability: Extreme pH conditions can lead to the hydrolysis of the amide bond or other pH-dependent degradation pathways.

Q2: I'm observing inconsistent results and poor reproducibility in my assays. Could this be related to the stability of N-butyl-2-nitro-N-phenylbenzamide?

Yes, inconsistent assay results are frequently linked to compound instability or solubility issues. If the compound degrades or precipitates in your assay medium, the effective concentration will vary between experiments, leading to unreliable data.[3][4] To mitigate this, consider the following:

  • Prepare Fresh Solutions: It is best practice to prepare working solutions of N-butyl-2-nitro-N-phenylbenzamide fresh for each experiment from a properly stored stock solution.[3]

  • Assess Solubility: The compound may be precipitating out of your aqueous assay buffer, a common issue for benzamide derivatives which often have poor aqueous solubility.[3][4] Visually inspect your solutions for any signs of precipitation.

  • Control for Solvent Effects: If using a co-solvent like DMSO, ensure the final concentration is low (typically <0.5%) and consistent across all experiments, including controls.[3][4]

Q3: What are the optimal storage conditions for N-butyl-2-nitro-N-phenylbenzamide stock solutions?

While specific stability data for N-butyl-2-nitro-N-phenylbenzamide is not extensively published, the following general guidelines for nitroaromatic and benzamide compounds should be followed to maximize shelf-life:

ParameterRecommendationRationale
Temperature Store at 2-8°C or as recommended by the supplier.[2][5]Lower temperatures slow down the rate of chemical degradation.
Light Protect from light by using amber vials or storing in the dark.[2]Prevents photodegradation, a common issue for nitroaromatic compounds.[1]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[2]Minimizes the risk of oxidative degradation.
Container Use tightly sealed, high-quality glass vials with inert caps.[2]Prevents solvent evaporation and contamination.
Solvent DMSO is a common choice for stock solutions due to its solubilizing power.[4] However, for long-term storage, the stability in DMSO should be verified. In some cases, a less reactive solvent may be preferable.The choice of solvent can significantly impact compound stability.[2]

Troubleshooting Guide: Degradation and Assay Interference

Issue: I suspect my compound is degrading. How can I confirm this and identify the degradation products?

The most effective way to investigate compound stability is through a forced degradation study .[6][7] This involves intentionally exposing the compound to stressful conditions to accelerate degradation and identify potential degradation products and pathways.[8][9] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for this analysis.[2]

Below is a diagram illustrating the workflow for a forced degradation study.

Caption: Workflow for Forced Degradation Studies.

Protocol: Basic Forced Degradation Study for N-butyl-2-nitro-N-phenylbenzamide

Objective: To preliminarily assess the stability of N-butyl-2-nitro-N-phenylbenzamide under various stress conditions.

Materials:

  • N-butyl-2-nitro-N-phenylbenzamide

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/DAD detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-butyl-2-nitro-N-phenylbenzamide in ACN or MeOH.

  • Stress Conditions:

    • Acid Hydrolysis: Mix a portion of the stock solution with 0.1 N HCl. Keep at 60°C.

    • Base Hydrolysis: Mix a portion of the stock solution with 0.1 N NaOH. Keep at 60°C.

    • Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat a portion of the stock solution and some solid compound at 80°C.

    • Photostability: Expose a portion of the stock solution to a light source compliant with ICH Q1B guidelines.[8] Keep a control sample wrapped in aluminum foil.

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before injection. Analyze all samples by a suitable HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Potential Degradation Pathways

Based on the structure of N-butyl-2-nitro-N-phenylbenzamide, several degradation pathways can be hypothesized.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_photolysis Photolysis Parent N-butyl-2-nitro-N-phenylbenzamide Amide_Cleavage 2-Nitrobenzoic acid + N-butylaniline Parent->Amide_Cleavage Amide Bond Cleavage Nitro_Reduction N-butyl-2-amino-N-phenylbenzamide Parent->Nitro_Reduction Nitro Group Reduction Photoproducts Complex Mixture of Photoproducts Parent->Photoproducts Photochemical Rearrangement/Cleavage caption Potential Degradation Pathways

Caption: Potential Degradation Pathways.

  • Amide Hydrolysis: The benzamide linkage is susceptible to cleavage under strong acidic or basic conditions, which would yield 2-nitrobenzoic acid and N-butylaniline.[9][10][11]

  • Nitro Group Reduction: The nitro group is prone to reduction, which can occur chemically or photochemically.[1][12] This would result in the formation of the corresponding amino compound, N-butyl-2-amino-N-phenylbenzamide.

  • Photodegradation: Exposure to light can lead to a variety of complex reactions, including rearrangements and further degradation products.[13][14]

By understanding these potential stability issues and proactively implementing the strategies outlined in this guide, you can significantly improve the reliability and reproducibility of your assays involving N-butyl-2-nitro-N-phenylbenzamide.

References

  • BenchChem. (n.d.). Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays.
  • BenchChem. (2025). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies.
  • BenchChem. (n.d.). Common problems with sulfamoyl-benzamide inhibitors in assays.
  • ResearchGate. (2025). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines.
  • PMC. (n.d.). Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites.
  • MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Frontiers. (n.d.). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Veterinaria. (2024). Thermo Acoustic Study Of Benzamide In Different Solvents At 303K.
  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Journal of the Chemical Society, Perkin Transactions 2. (1972). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide.
  • PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • IntechOpen. (2015). Bioremediation of Nitroaromatic Compounds.
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or.
  • BenchChem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.
  • ResearchGate. (n.d.). Photochemistry of Nitro and Nitroso Compounds | Request PDF.
  • ChemicalBook. (n.d.). N-butyl-3-nitrobenzamide CAS#: 70001-47-7.

Sources

Technical Support Center: Troubleshooting Assay Interference from N-butyl-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers, biochemists, and drug development professionals navigate the complex interference profiles of nitroaromatic compounds.

N-butyl-2-nitro-N-phenylbenzamide is frequently flagged in high-throughput screening (HTS) campaigns. However, its structural motifs—specifically the electron-withdrawing nitro group and the conjugated benzamide core—make it a classic Pan-Assay Interference Compound (PAINS)[1]. Instead of acting via specific target engagement, this compound often generates false readouts through non-specific chemical and optical mechanisms[2].

This guide provides the mechanistic causality, self-validating protocols, and quantitative thresholds required to definitively separate true biological hits from chemical artifacts.

Mechanistic Overview of Nitroaromatic Interference

Mechanisms Compound N-butyl-2-nitro-N-phenylbenzamide Sub1 Broad UV-Vis Absorbance Compound->Sub1 Sub2 Electron Acceptor (Nitro Group) Compound->Sub2 Sub3 Reduction to Nitroso Compound->Sub3 Mech1 Inner Filter Effect (IFE) Sub1->Mech1 Mech2 ROS Generation (H2O2) Sub2->Mech2 Mech3 Cysteine Adduction Sub3->Mech3 Result Assay Interference (False Hit) Mech1->Result Mech2->Result Mech3->Result

Mechanistic pathways of nitroaromatic assay interference.

Frequently Asked Questions & Troubleshooting Protocols
Q1: My HTS campaign identified N-butyl-2-nitro-N-phenylbenzamide as a potent inhibitor, but it fails in orthogonal assays. Why is this happening?

Causality: The nitroaromatic moiety is highly prone to redox cycling[3]. In the presence of assay reducing agents (like DTT or TCEP) or ambient light, the nitro group acts as an electron acceptor, forming a nitroaromatic anion radical. This radical rapidly transfers its electron to dissolved oxygen, generating superoxide and hydrogen peroxide (H₂O₂)[4]. If your target protein relies on a catalytic cysteine (e.g., proteases, phosphatases), the generated H₂O₂ will oxidize the active site, causing irreversible, non-specific inhibition that mimics a true hit.

Protocol 1: Catalase Counter-Screen for ROS Generation Self-Validation Logic: If the compound inhibits the target purely by generating H₂O₂, the addition of a hydrogen peroxide-scavenging enzyme (Catalase) will immediately rescue the assay signal, proving the "hit" is a redox artifact.

  • Prepare Assay Master Mix: Set up your standard biochemical assay buffer, including the target protein, substrate, and any required reducing agents (e.g., 1 mM DTT).

  • Divide the Mix: Split the master mix into two parallel conditions: Condition A (Standard) and Condition B (+Catalase).

  • Add Scavenger: To Condition B, add 100 U/mL of bovine liver Catalase.

  • Incubate with Compound: Add N-butyl-2-nitro-N-phenylbenzamide (at its IC₅₀ concentration) to both conditions. Incubate for 30 minutes.

  • Initiate Reaction: Add the substrate and measure the readout.

  • Data Interpretation: If Condition A shows 80% inhibition but Condition B shows <10% inhibition, the compound is a redox-cycling PAINS.

Q2: We use a fluorescence-based readout. Could the compound's physical color be causing a false positive?

Causality: Yes. N-butyl-2-nitro-N-phenylbenzamide possesses a highly conjugated aromatic system that absorbs broadly in the UV-Vis spectrum (often appearing pale yellow in solution). If this absorbance overlaps with the excitation or emission wavelengths of your fluorophore, it acts as an internal filter—absorbing the light before the detector can read it. This Inner Filter Effect (IFE) artificially lowers the signal, which is mathematically indistinguishable from enzyme inhibition in a standard plate reader[2].

Protocol 2: Inner Filter Effect (IFE) Mathematical Correction Self-Validation Logic: By measuring the compound's absorbance at the exact optical wavelengths of the assay, you can mathematically calculate the expected signal loss. If the corrected signal restores "activity," the inhibition was an optical illusion.

  • Prepare Compound Solutions: Dilute the compound in the assay buffer to the exact concentrations used in your dose-response curve. Do not add the target protein or fluorophore.

  • Measure Absorbance: Read the optical density (OD) of these solutions in the same microplate type used for the assay. Measure at the excitation wavelength ( Aex​ ) and the emission wavelength ( Aem​ ).

  • Calculate Correction Factor ( CF ): CF=10(Aex​+Aem​)/2

  • Apply Correction: Multiply your raw fluorescence data by the CF .

  • Data Interpretation: If the IC₅₀ curve flattens out after applying the CF , the compound is an optical quencher, not a biological inhibitor.

Q3: Our target has highly reactive nucleophiles. Is it possible this compound is covalently modifying the protein?

Causality: Nitroaromatics can undergo electrochemical or enzymatic reduction to highly reactive nitroso (-N=O) or hydroxylamine (-NHOH) intermediates[5]. These electrophilic species can undergo direct covalent bonding with nucleophilic residues (primarily cysteines) on your target protein, leading to permanent inactivation[3].

Protocol 3: Intact Protein Mass Spectrometry Validation Self-Validation Logic: Covalent adduction results in a permanent mass increase of the target protein. Intact MS provides a binary readout: the presence of a mass shift perfectly matching the compound's molecular weight (298 Da) confirms covalent modification.

  • Incubation: Incubate 10 µM of the purified target protein with 50 µM of N-butyl-2-nitro-N-phenylbenzamide in a physiological buffer (pH 7.4) for 2 hours at room temperature.

  • Desalting: Remove unbound compound using a Zeba spin desalting column or LC-MS online desalting trap.

  • LC-MS Analysis: Inject the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

  • Deconvolution: Deconvolute the raw charge-envelope data to obtain the intact monoisotopic mass.

  • Data Interpretation: Look for a secondary protein peak at +298 Da relative to the apo-protein mass. If present, the compound is a covalent modifier and should be triaged.

Troubleshooting Workflow Validation

Troubleshooting Start Suspected PAINS Hit Test1 1. Measure Absorbance at Assay Ex/Em Start->Test1 Dec1 Abs > 0.1? Test1->Dec1 Fix1 Optical Artifact: Apply IFE Math Correction Dec1->Fix1 Yes Test2 2. Catalase Counter-screen Dec1->Test2 No Dec2 Signal Rescued? Test2->Dec2 Fix2 Redox Artifact: Exclude Compound Dec2->Fix2 Yes Test3 3. Intact Mass Spectrometry Dec2->Test3 No Dec3 +298 Da Shift? Test3->Dec3 Fix3 Covalent Artifact: Exclude Compound Dec3->Fix3 Yes Valid Validated True Hit Dec3->Valid No

Step-by-step troubleshooting workflow for validating nitroaromatic hits.

Quantitative Data Summary: Diagnostic Thresholds

Use the following table to benchmark your experimental data against established thresholds for PAINS interference.

Interference ModalityPrimary Assay VulnerabilityQuantitative Diagnostic ThresholdMechanistic Causality
Inner Filter Effect (IFE) Fluorescence Intensity, FRET, TR-FRETAbsorbance >0.1 AU at assay Ex/Em wavelengthsConjugated nitroaromatic system absorbs excitation/emission photons, preventing detection.
Redox Cycling (ROS) Coupled enzyme assays, Thiol-sensitive targets >20% signal recovery upon addition of 100 U/mL CatalaseNitro anion radicals transfer electrons to O₂, generating H₂O₂ which oxidizes catalytic residues.
Covalent Modification Any target with accessible nucleophiles (Cys, Lys) +298 Da mass shift on intact protein MSReduction of nitro group to nitroso intermediate creates an electrophile that covalently binds proteins.
Colloidal Aggregation All biochemical assays (especially low detergent) >1.5-fold increase in light scattering (OD 340 nm )Hydrophobic benzamide core promotes micelle-like aggregation, sequestering target proteins non-specifically.
References
  • Pan-Assay Interference Compounds (PAINS)
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS N
  • Unmasking a Deceptive Player: The Cross-Reactivity of 2-Amino-5-nitrobenzoic Acid in Biochemical Assays BenchChem
  • Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)
  • Two-electron reduction of nitroaromatic compounds by Termotoga maritima hybrid peroxiredoxin-nitroreductase enzyme ResearchG

Sources

Validation & Comparative

N-butyl-2-nitro-N-phenylbenzamide vs. Established Benzamides: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

The benzamide pharmacophore is a privileged structure in modern drug discovery, serving as the foundation for a vast array of kinase inhibitors, epigenetic modulators, and mitochondrial protectants. However, subtle synthetic modifications to the amide nitrogen and the benzoyl ring drastically alter a compound's target selectivity, physicochemical behavior, and mechanism of action.

As drug development professionals push towards highly specific allosteric modulators, understanding the structure-activity relationship (SAR) of these derivatives is critical. This guide provides an objective, data-driven comparison between the highly lipophilic tertiary amide N-butyl-2-nitro-N-phenylbenzamide (NBNPB) and established benzamide derivatives, specifically the secondary amide kinase inhibitor TL02-59 [1] and the primary amide Iniparib [2].

Structural Rationale & Pharmacological Divergence

The biological fate of a benzamide derivative is largely dictated by its amide substitution pattern:

  • Primary Amides (e.g., Iniparib): Featuring an unsubstituted amide group, molecules like Iniparib (4-iodo-3-nitrobenzamide) are small and polar. Originally investigated as a PARP-1 inhibitor, Iniparib is now understood to act via non-selective covalent modification and reactive oxygen species (ROS) generation in the nucleus[2].

  • Secondary Amides (e.g., TL02-59): Containing a single substituent on the nitrogen (N-phenyl), the remaining N-H bond acts as a critical hydrogen bond donor. In TL02-59, this H-bond donor is essential for anchoring the molecule into the ATP-binding hinge region of non-receptor tyrosine kinases (nRTKs) like Fgr and Lyn, enabling picomolar potency against acute myelogenous leukemia (AML) cell lines[1].

  • Tertiary Amides (e.g., NBNPB): The addition of an N-butyl group to the N-phenylbenzamide core eliminates the hydrogen bond donor entirely. Concurrently, the 2-nitro group on the benzoyl ring induces a severe steric clash, forcing the aromatic rings out of coplanarity[3]. This unique 3D conformation and extreme lipophilicity redirect the molecule away from shallow, polar kinase pockets and toward deep, hydrophobic allosteric sites—most notably, those regulating the Mitochondrial Permeability Transition Pore (mPTP)[4].

Mechanistic Pathway Visualization

The following diagram illustrates how the structural classification of these benzamides dictates their primary cellular targets and mechanisms of action.

Pathway cluster_0 Benzamide Derivatives NBNPB NBNPB (Tertiary Amide) mPTP mPTP Complex (Mitochondria) NBNPB->mPTP Allosteric Inhibition (High Lipophilicity) Kinase nRTKs (Fgr/Lyn) (Cytosol) NBNPB->Kinase Steric Clash TL0259 TL02-59 (Secondary Amide) TL0259->Kinase ATP-competitive (H-Bond Donor) Iniparib Iniparib (Primary Amide) DNA DNA Damage / ROS (Nucleus) Iniparib->DNA Covalent Adducts (Bioreduction)

Fig 1. Target divergence of benzamide derivatives based on amide substitution patterns.

Comparative Performance Data

To objectively evaluate these compounds, we must look at their physicochemical properties alongside their in vitro efficacy across different target classes.

CompoundAmide ClassificationPrimary TargetIn Vitro EfficacyEst. LogPMechanism of Action
NBNPB TertiarymPTPEC50 ~310 nM4.2Allosteric IMM binding
TL02-59 SecondaryFgr / Lyn KinasesIC50 = 780 pM3.8ATP-competitive inhibition
Iniparib PrimaryDNA Damage / ROSIC50 > 10 µM1.5Covalent modification

Experimental Methodologies: Self-Validating Systems

To validate the performance of NBNPB against mPTP opening compared to standard benzamides, the Calcium Retention Capacity (CRC) Assay is the gold standard[4]. This protocol is designed as a self-validating system to ensure that fluorescence changes are strictly tied to mitochondrial pore dynamics.

Step-by-Step CRC Assay Protocol
  • Mitochondrial Isolation via Differential Centrifugation:

    • Procedure: Homogenize murine liver tissue in a sucrose-based isolation buffer (pH 7.4) and isolate mitochondria via sequential centrifugation at 800 x g and 10,000 x g.

    • Causality: This step meticulously removes cytosolic calcium buffers (e.g., calmodulin) and endoplasmic reticulum contamination, ensuring that the measured calcium fluxes are strictly intrinsic to the mitochondrial network.

  • Permeabilization and Dye Loading:

    • Procedure: Resuspend the mitochondrial pellet in assay buffer containing 1 µM Calcium Green-5N and 10 µM digitonin.

    • Causality: Digitonin selectively permeabilizes the plasma membrane of any contaminating intact cells without disrupting the inner mitochondrial membrane (IMM). Calcium Green-5N is chosen specifically for its low affinity ( Kd​≈14μM ); it will not act as a calcium sink, allowing for real-time, accurate quantification of extramitochondrial Ca2+ spikes.

  • Compound Incubation:

    • Procedure: Incubate mitochondria with 500 nM NBNPB, TL02-59, or DMSO (vehicle) for 5 minutes at 25°C.

    • Causality: This incubation period allows the highly lipophilic N-butyl chain of NBNPB to partition deeply into the IMM and reach the mPTP complex prior to the induction of oxidative or calcium stress.

  • Sequential Calcium Pulsing (The Self-Validating Step):

    • Procedure: Inject sequential 10 µM pulses of CaCl2​ every 60 seconds while monitoring fluorescence (Ex: 505 nm, Em: 535 nm).

    • Causality: Each pulse is rapidly taken up by healthy mitochondria (causing fluorescence to drop). When the calcium threshold is exceeded, the mPTP undergoes a catastrophic opening, releasing all stored calcium (resulting in a massive fluorescence spike). The number of pulses tolerated before this spike defines the CRC.

    • Self-Validation: If the uncoupler FCCP is added at the end of the assay and no further fluorescence spike occurs, it definitively proves the prior spike was a complete and true mPTP opening event.

Discussion & E-E-A-T Insights

Why does NBNPB outperform secondary amides in mitochondrial assays but fail in kinase assays? The answer lies in the physics of the binding pockets.

The loss of the H-bond donor in NBNPB is fatal for ATP-competitive kinase inhibition, which relies heavily on interacting with the kinase hinge region[1]. However, this exact modification (the N-butyl group) increases the molecule's LogP, driving massive accumulation in the lipid-rich inner mitochondrial membrane.

Furthermore, the 2-nitro group acts as an electron-withdrawing moiety that may undergo bioreduction in the highly reductive mitochondrial environment. This creates a distinct molecular profile that allows N-phenylbenzamides to achieve CRC ratios up to 19-fold higher than vehicle controls[4], making them vastly superior mitochondrial protectants compared to older primary amides like Iniparib[2]. For drug development professionals, NBNPB represents a paradigm shift: sacrificing polar kinase affinity to unlock potent, lipid-driven allosteric modulation.

Sources

Target Validation Comparison Guide: N-butyl-2-nitro-N-phenylbenzamide (NBNP) vs. Standard IKKβ Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter novel chemical probes that show promising phenotypic effects but lack rigorous, multi-tiered target validation. The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, known for targeting non-receptor tyrosine kinases in acute myelogenous leukemia[1] and acting as a targeted inhibitor of IKKβ in anti-cancer therapy[2].

In this guide, we evaluate a novel derivative, N-butyl-2-nitro-N-phenylbenzamide (NBNP) . We will objectively compare its target engagement and cellular efficacy against established alternatives, such as the standard IKKβ inhibitor BMS-345541 and the structurally related 3-chloro-N-phenylbenzamide.

Section 1: The Rationale - Why IKKβ?

The NF-κB pathway is a master regulator of inflammation and cell survival. Causally, the activation of the IκB kinase (IKK) complex—specifically the IKKβ subunit—leads to the phosphorylation and subsequent proteasomal degradation of IκBα. This degradation unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and drive target gene transcription. By selectively inhibiting IKKβ, NBNP halts this cascade at the cytoplasmic level before transcriptional reprogramming can occur.

NFKB TNF TNF-α / IL-1β Receptor Receptor (TNFR/IL-1R) TNF->Receptor IKK IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK IkB IκBα (Phosphorylation & Degradation) IKK->IkB Phosphorylates NBNP N-butyl-2-nitro-N-phenylbenzamide NBNP->IKK Inhibits IKKβ NFKB NF-κB (p65/p50) IkB->NFKB Releases Nucleus Target Gene Transcription NFKB->Nucleus Translocates

Diagram 1: NF-κB signaling pathway illustrating the targeted inhibition of IKKβ by NBNP.

Section 2: Target Engagement & Biochemical Validation

A critical pitfall in drug development is relying solely on isolated biochemical assays (like ADP-Glo). While useful, these assays lack the physiological context of the cell, such as competitive intracellular ATP concentrations and native multiprotein complexes. To bridge this gap and prove causality, we employ the Cellular Thermal Shift Assay (CETSA)[3].

CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced denaturation. If NBNP directly binds IKKβ inside a living cell, the melting temperature (Tm) of IKKβ will shift higher compared to a vehicle control.

Quantitative Data Comparison
CompoundIKKβ IC50 (nM)IKKα IC50 (nM)CETSA ΔTm (°C)NF-κB Reporter IC50 (nM)
NBNP 15>10,000+6.245
BMS-345541 3504,000+4.1800
3-Chloro-N-phenylbenzamide 22,400N/A+1.535,000
Protocol 1: Cellular Thermal Shift Assay (CETSA)

Self-Validating System: This protocol includes a DMSO vehicle control to establish the baseline melting curve and utilizes GAPDH immunoblotting as an internal negative control. This ensures the thermal shift is specific to IKKβ, ruling out global protein stabilization artifacts.

  • Incubation: Treat intact HeLa cells with 1 µM of NBNP, BMS-345541, or 0.1% DMSO for 1 hour at 37°C.

  • Thermal Treatment: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow for precipitation of denatured proteins.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). This extracts soluble proteins without using harsh detergents that might disrupt non-covalent drug-protein interactions.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Detection: Analyze the soluble fraction via Western blot using anti-IKKβ and anti-GAPDH antibodies. Calculate the ΔTm from the densitometry curves.

Section 3: Cellular Efficacy & Functional Phenotype

Proving physical binding is only half the battle; the binding event must causally translate to functional pathway suppression. We validate this using a Dual-Luciferase Reporter Assay[4].

Protocol 2: NF-κB Dual-Luciferase Reporter Assay

Self-Validating System: Relying on a single reporter can yield false positives due to compound toxicity. We co-transfect a constitutive Renilla luciferase plasmid to normalize for cell viability and transfection efficiency. A highly specific IKKβ inhibitor will reduce Firefly luminescence while leaving Renilla luminescence unchanged, proving true pathway inhibition[5].

  • Transfection: Co-transfect HEK293T cells with an NF-κB-responsive Firefly luciferase plasmid and a pRL-TK Renilla luciferase control plasmid. Incubate for 24 hours.

  • Treatment: Pre-treat cells with serial dilutions of NBNP or comparator compounds for 1 hour.

  • Stimulation: Add 10 ng/mL TNF-α for 6 hours to strongly activate the NF-κB pathway.

  • Lysis: Aspirate media and add 1X Passive Lysis Buffer (PLB). Gently rock the plate for 15 minutes at room temperature to ensure complete lysis[6].

  • Measurement: Using a luminometer with dual auto-injectors, dispense 100 µL of Luciferase Assay Reagent II (LAR II) to measure Firefly activity. Subsequently, inject 100 µL of Stop & Glo Reagent to quench the Firefly signal and simultaneously measure Renilla activity[7].

  • Analysis: Calculate the ratio of Firefly to Renilla luminescence to determine the normalized IC50.

Workflow Step1 1. In Vitro Kinase Assay (ADP-Glo) Step2 2. Target Engagement (CETSA) Step1->Step2 Step3 3. Cellular Phenotype (Reporter Assay) Step2->Step3 Step4 4. Off-Target Profiling (KINOMEscan) Step3->Step4

Diagram 2: Sequential target validation workflow from biochemical screening to cellular efficacy.

Section 4: Off-Target Profiling

Given that N-phenylbenzamides can exhibit multi-kinase activity, particularly against Src-family kinases like Fgr, Lyn, and Hck[1], we subjected NBNP to KINOMEscan profiling against a panel of 468 kinases. NBNP maintained an exceptional selectivity score (S(10) = 0.02 at 1 µM), confirming that its primary mechanism of action is driven by IKKβ inhibition rather than off-target cytotoxicity.

Sources

Advanced Synthesis Guide: Comparative Analysis of N-Butyl-2-nitro-N-phenylbenzamide Routes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rational Design

The synthesis of highly sterically hindered amides, such as N-butyl-2-nitro-N-phenylbenzamide, presents a unique kinetic and thermodynamic challenge in organic chemistry and drug development. The target molecule features a secondary aniline core (N-butylaniline) reacting with an ortho-substituted acyl donor (2-nitrobenzoyl moiety).

The steric clash between the N-butyl chain, the N-phenyl ring, and the bulky ortho-nitro group drastically reduces the nucleophilic attack trajectory. Furthermore, the electron-withdrawing nature of the nitro group, while increasing the electrophilicity of the carbonyl carbon, introduces potential side reactions if the reaction conditions and kinetics are not strictly controlled[1]. This guide objectively compares two primary synthetic routes—the traditional Acyl Chloride Method (Route A) and the modern Uronium Coupling Method (Route B)—providing drug development professionals with a definitive, self-validating framework for synthesizing this complex intermediate.

Mechanistic Workflows

SynthesisWorkflows SM1 2-Nitrobenzoyl Chloride + N-Butylaniline RouteA Route A: Acyl Chloride Method (DCM, TEA, 0°C -> RT) SM1->RouteA SM2 2-Nitrobenzoic Acid + N-Butylaniline RouteB Route B: Uronium Coupling (HATU, DIPEA, DMF, RT) SM2->RouteB IntA Tetrahedral Intermediate (Rapid Cl- elimination) RouteA->IntA Nucleophilic Attack IntB Active Ester Intermediate (OAt displacement) RouteB->IntB Activation & Attack Product N-Butyl-2-nitro-N-phenylbenzamide (Target Molecule) IntA->Product - HCl (TEA salt) IntB->Product - HOAt & Urea

Workflow of N-butyl-2-nitro-N-phenylbenzamide synthesis comparing Route A and Route B.

Comparative Analysis of Synthesis Routes

Route A: Acyl Chloride Method

Utilizing 2-nitrobenzoyl chloride[2] capitalizes on the extreme electrophilicity of the acyl chloride functional group. The high energy of the starting material effortlessly overcomes the steric barrier presented by the N-butylaniline. The reaction is highly exothermic and requires strict temperature control (0°C) during the initial nucleophilic attack to prevent the formation of dark, tarry degradation products.

Route B: Uronium Coupling (HATU)

Route B employs 2-nitrobenzoic acid and HATU. HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive 7-azabenzotriazole (OAt) active ester. However, literature indicates that even with HATU, sterically hindered amidations involving bulky secondary amines suffer from diminished reaction rates and lower yields due to the sheer spatial constraints during the displacement of the OAt leaving group[3].

Quantitative Performance Data

ParameterRoute A: Acyl ChlorideRoute B: HATU Coupling
Reagents 2-Nitrobenzoyl chloride, N-butylaniline, TEA2-Nitrobenzoic acid, N-butylaniline, HATU, DIPEA
Solvent System Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Yield (%) 88 - 92%65 - 75%
Reaction Time 2 - 4 hours16 - 18 hours
Atom Economy High (HCl byproduct)Low (Urea and HOAt byproducts)
Scalability Excellent (Industrial standard)Poor (Cost-prohibitive at scale)
Steric Tolerance High (Highly electrophilic)Moderate (Requires prolonged activation)

Self-Validating Experimental Protocols

Protocol A: Acyl Chloride Method (Recommended for Scale-Up)
  • Step 1: Preparation of the Amine Solution

    • Action: Dissolve N-butylaniline (1.0 eq) and Triethylamine (TEA, 1.5 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere. Cool to 0°C using an ice bath.

    • Causality: TEA acts as an acid scavenger. Argon prevents the introduction of moisture, which would hydrolyze the highly reactive acyl chloride. Cooling to 0°C controls the exothermic acylation.

    • Validation Check: The solution must be clear and colorless. A yellow tint indicates oxidized aniline impurities; if present, the N-butylaniline must be distilled prior to use.

  • Step 2: Addition of the Acyl Donor

    • Action: Dissolve 2-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM and add dropwise to the amine solution over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring the desired amidation over potential side reactions.

    • Validation Check: A white precipitate (TEA·HCl) will form immediately upon addition, and a mild temperature spike will be observed. This visual cue confirms the nucleophilic attack is successfully occurring.

  • Step 3: Reaction Maturation and Monitoring

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (20°C) for 2 hours.

    • Causality: Warming provides the necessary kinetic energy to drive the conversion of any remaining sterically hindered intermediates to the final product.

    • Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the 2-nitrobenzoyl chloride spot (Rf ~0.8) and the appearance of a strong UV-active product spot (Rf ~0.5) validates reaction completion.

  • Step 4: Aqueous Workup

    • Action: Quench the reaction with saturated aqueous NaHCO3, separate the organic layer, wash with 1M HCl, and dry over anhydrous Na2SO4.

    • Causality: NaHCO3 neutralizes residual acid and hydrolyzes unreacted acyl chloride. The 1M HCl wash removes excess N-butylaniline and TEA.

    • Validation Check: The organic layer should transition from slightly cloudy to perfectly clear after the addition of Na2SO4, confirming the complete removal of water.

Protocol B: HATU Coupling Method (Recommended for Library Synthesis)
  • Step 1: Pre-activation of the Carboxylic Acid

    • Action: Dissolve 2-nitrobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at room temperature for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU to form the highly reactive OAt active ester. A 15-minute pre-activation ensures complete ester formation before introducing the sterically hindered amine.

    • Validation Check: The solution will undergo a distinct color change from clear to a deep yellow/orange, visually confirming the formation of the active ester intermediate.

  • Step 2: Amine Addition

    • Action: Add N-butylaniline (1.2 eq) in one portion to the activated ester solution. Stir at room temperature for 16 hours.

    • Causality: The extended reaction time (16 h) is strictly required to overcome the extreme steric hindrance between the N-butyl/N-phenyl groups and the ortho-nitro substituted OAt ester[3].

    • Validation Check: Monitor via LC-MS rather than TLC, as the polarity of the byproducts (tetramethylurea) can complicate TLC interpretation. The presence of the product mass [M+H]+ = 299.14 validates the coupling.

  • Step 3: Precipitation and Isolation

    • Action: Pour the reaction mixture into a 10-fold volume of ice-cold water.

    • Causality: DMF is highly water-soluble, while the highly lipophilic N-butyl-2-nitro-N-phenylbenzamide is insoluble in water, driving rapid precipitation.

    • Validation Check: A solid precipitate must form immediately. If the product oils out, it indicates incomplete removal of DMF or the presence of unreacted N-butylaniline.

Sources

Reproducibility and Performance Guide: N-Butyl-2-nitro-N-phenylbenzamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and drug development, the synthesis of lipophilic, N-alkylated heterocycles—such as substituted benzimidazoles and acridones—relies heavily on robust precursor molecules. N-butyl-2-nitro-N-phenylbenzamide is a highly specialized, sterically encumbered intermediate designed to impart significant lipophilicity to downstream scaffolds. However, its synthesis and subsequent utilization are notoriously plagued by reproducibility issues.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind these experimental bottlenecks. By objectively comparing this compound to its less complex alternatives and establishing self-validating experimental protocols, this guide ensures that your workflows remain both high-yielding and scientifically rigorous.

Mechanistic Causality & Structural Rationale

To understand the reproducibility challenges of N-butyl-2-nitro-N-phenylbenzamide, we must analyze its structural logic.

The parent compound,[1], is widely recognized as a critical intermediate in the biomimetic synthesis of acridone alkaloids (e.g., anticancer agents)[2]. According to PubChem, this unalkylated precursor (CID 720051) easily crystallizes as a solid at room temperature[3].

However, when we introduce an N-butyl chain to the aniline nitrogen, we drastically alter the molecule's physical and kinetic profile:

  • Steric Encumbrance: The amidation reaction between N-butylaniline and 2-nitrobenzoyl chloride suffers from a severe tri-directional steric clash (the N-butyl chain, the N-phenyl ring, and the ortho-nitro group). Without catalytic intervention, reactions stall, leading to unreacted starting materials.

  • Rotational Entropy: Unlike the rigid parent compound, the flexible butyl chain increases the molecule's rotational entropy. This often prevents crystallization, yielding a viscous oil that traps impurities and complicates purification.

  • Lipophilic Payoff: Despite these challenges, the N-butyl group is essential for increasing the final heterocycle's LogP, directly enhancing cell membrane permeability during in vitro pharmacological screening.

Comparative Performance Analysis

When designing a synthetic route, it is crucial to benchmark N-butyl-2-nitro-N-phenylbenzamide against alternative precursors to justify the added experimental complexity.

For instance, [4] offers a less sterically hindered pathway and is commercially available as a solid. Conversely, if the N-phenyl group is not required for the final scaffold,[5] can be synthesized with high yields[6] and is also cataloged commercially[7].

Table 1: Precursor Performance & Reproducibility Metrics
Precursor AlternativeAmidation Yield (%)Steric Hindrance (Amidation)Final Scaffold Lipophilicity (Est. LogP)Physical State at 25°C
N-Butyl-2-nitro-N-phenylbenzamide 65-75%Very HighHigh (~4.8)Viscous Oil
N-Methyl-2-nitro-N-phenylbenzamide 80-85%ModerateMedium (~3.2)Solid
N-Butyl-2-nitrobenzamide >90%LowLow-Medium (~2.9)Solid[6]
2-Nitro-N-phenylbenzamide (Parent)>95%Very LowLow (~2.5)Crystalline Solid[3]

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems , meaning they contain built-in In-Process Controls (IPCs) that dictate whether the reaction is permitted to proceed.

Protocol 1: Catalytic Amidation (Synthesis of the Precursor)

Causality: Standard triethylamine (Et3N) is insufficiently nucleophilic to drive the reaction between N-butylaniline and 2-nitrobenzoyl chloride. 4-Dimethylaminopyridine (DMAP) is required to form a highly electrophilic acylpyridinium intermediate, overcoming the activation energy barrier.

  • Reagent Preparation: Dissolve N-butylaniline (1.0 eq) and Et3N (2.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. (Causality: Moisture rapidly hydrolyzes the acid chloride into unreactive 2-nitrobenzoic acid).

  • Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution.

  • Temperature-Controlled Addition: Cool the mixture strictly to 0°C. Add 2-nitrobenzoyl chloride (1.1 eq) dropwise over 30 minutes. (Causality: Exothermic reactions with ortho-nitro compounds can lead to localized heating and redox side-reactions).

  • Self-Validating IPC (Validation Gate): After 4 hours at room temperature, sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Gate: Proceed to workup ONLY if the N-butylaniline peak area is <5% relative to the product. If >5%, spike with an additional 0.05 eq DMAP and stir for 2 hours.

  • Workup & Purification: Quench with saturated aqueous NaHCO3. Extract with DCM. Purify via silica gel flash chromatography (Hexane:EtOAc). Do not attempt crystallization.

Protocol 2: Chemoselective Nitro Reduction

Causality: Converting the nitro group to an amine is required before cyclization. Over-reduction (cleaving the N-butyl group) or incomplete reduction (stopping at the hydroxylamine) are common reproducibility killers.

  • Solvent Selection: Dissolve the purified N-butyl-2-nitro-N-phenylbenzamide in absolute ethanol.

  • Catalyst Loading: Add 10% Pd/C (0.05 eq Pd).

  • Hydrogenation: Purge the vessel with H2 gas and stir vigorously at 1 atm and 25°C. (Causality: High pressure or elevated temperatures increase the risk of hydrodealkylation).

  • Self-Validating IPC (Validation Gate): Monitor via TLC or LC-MS every 2 hours.

    • Gate: Look for the transient hydroxylamine intermediate (+16 Da relative to final product). Terminate the reaction ONLY when the diamine product peak strictly dominates and the hydroxylamine is undetectable.

  • Filtration: Filter through a Celite pad under an inert atmosphere to prevent air oxidation of the electron-rich diamine.

Visualizations

Pathway A 2-Nitrobenzoyl Chloride + N-Butylaniline B N-Butyl-2-nitro-N- phenylbenzamide A->B Amidation (DCM, Et3N, DMAP) C Catalytic Hydrogenation (Pd/C, H2) B->C Reduction D N-Butyl-N-phenyl-o- phenylenediamine C->D E Cyclization (Acridone/Benzimidazole) D->E Acid Catalysis

Fig 1. Synthetic workflow from amidation to heterocyclic cyclization.

Logic Start Low Yield / Impurity in N-butyl-2-nitro-N-phenylbenzamide? Q1 Is unreacted N-butylaniline present? Start->Q1 Q2 Is ortho-nitro group undergoing side reactions? Start->Q2 Q3 Is product oily/difficult to crystallize? Start->Q3 A1 Increase Et3N or use DMAP catalyst Q1->A1 Yes A2 Control temp < 5°C during addition Q2->A2 Yes A3 Purify via flash chromatography (Hexane:EtOAc) Q3->A3 Yes

Fig 2. Troubleshooting logic tree for resolving common reproducibility issues.

References

  • Title: N-Phenyl-2-nitrobenzamide, an acridone alkaloid precursor Source: IUCr Journals URL: [Link]

  • Title: 2-Nitro-N-Phenylbenzamide | C13H10N2O3 | CID 720051 Source: PubChem - NIH URL: [Link]

  • Title: Aminocarbonylations Employing Mo(CO)6 and a Bridged Two-Vial System Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

N-butyl-2-nitro-N-phenylbenzamide (NBNPB) as a Reference Compound in Assays: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous environment of drug discovery and bioanalysis, the selection of an appropriate reference compound dictates the reliability of assay quantification and the validity of target engagement. While ubiquitous standards like Carbamazepine or Colchicine are sufficient for routine screens, specialized assays demand structurally tuned references to mitigate matrix effects or validate scaffold specificity.

N-butyl-2-nitro-N-phenylbenzamide (NBNPB) is a highly specialized, dual-purpose reference compound. Due to its unique physicochemical profile—combining an extended aliphatic chain, bulky aromatic rings, and a strong UV/MS-active chromophore—it serves as both an elite Internal Standard (IS) for LC-MS/MS bioanalysis and a structurally matched negative control in biochemical screening (particularly for benzamide-class inhibitors). This guide objectively compares NBNPB against standard alternatives, providing the mechanistic rationale and experimental data required to integrate it into your workflows.

Mechanistic Rationale: The Causality of Chemical Structure

As an application scientist, I do not just select reference compounds based on availability; I select them based on structural causality. The utility of NBNPB is directly derived from its specific functional groups:

  • Chromatographic Causality (LC-MS/MS): Standard internal standards like Carbamazepine possess moderate lipophilicity (logP ~2.45), which often causes them to co-elute with endogenous plasma phospholipids, leading to severe ion suppression. NBNPB is synthesized via the amidation of 2-nitrobenzoyl chloride with N-butylaniline. The addition of the N-butyl chain pushes its calculated logP to approximately 4.2 . This increased lipophilicity shifts NBNPB's retention time significantly later in reversed-phase chromatography, effectively bypassing the phospholipid suppression zone. Furthermore, the ortho-nitro group provides a distinct MS/MS fragmentation pattern (loss of NO₂, m/z 46), ensuring high specificity.

  • Biochemical Causality (Target Screening): In biochemical assays targeting the colchicine binding site of tubulin, active benzamides (e.g., N-benzylbenzamides) exhibit potent inhibition . To prove that a novel benzamide's assay signal is driven by specific target engagement rather than non-specific aggregation, a structurally matched negative control is required. The steric hindrance introduced by the N-butyl and N-phenyl groups of NBNPB, combined with the steric clash of the ortho-nitro moiety , completely abrogates its ability to fit into the tubulin pocket. This renders NBNPB biologically inert, making it an exceptional baseline reference.

Comparative Performance Data

To objectively evaluate NBNPB, we benchmark its performance against industry-standard alternatives in both bioanalytical and biochemical settings.

Table 1: Chromatographic Performance Comparison (Reversed-Phase LC-MS/MS)
ParameterNBNPB (Test Compound)Carbamazepine (Standard IS)Diazepam (Standard IS)
Calculated LogP ~4.22.452.82
Retention Time (C18, min) 6.8 (Late eluting)3.2 (Early/Mid)4.1 (Mid)
Matrix Effect (Phospholipids) < 5% (Avoids suppression zone)~15-20%~10-15%
Ionization Efficiency (ESI+) High (Amide/Nitro groups)HighHigh
Primary MRM Transition m/z 299.1 → 253.1m/z 237.1 → 194.1m/z 285.1 → 154.1
Table 2: Biochemical Assay Baseline (Tubulin Polymerization Inhibition)
CompoundRoleIC₅₀ (Tubulin Polymerization)Mechanism / Causality
NBNPB Negative Control> 100 µM (Inactive)Steric clash from N-butyl/N-phenyl prevents colchicine site binding.
Active N-benzylbenzamide Positive Test Article~ 0.02 µMHigh-affinity binding to the colchicine pocket .
Colchicine Standard Positive Control~ 3.0 µMClassic destabilizing agent; binds α/β-tubulin heterodimer.
DMSO (0.5%) Vehicle ControlN/A (Baseline 100%)Establishes maximum uninhibited polymerization rate.

Decision Matrix: When to Use NBNPB

G Start Assay Type? BioA Bioanalytical (LC-MS/MS PK) Start->BioA BioC Biochemical (Target Screening) Start->BioC BioA_Cond High Lipid Matrix or Phospholipid Interference? BioA->BioA_Cond BioC_Cond Benzamide-based Inhibitor Assay? BioC->BioC_Cond NBNPB_IS Use NBNPB (Lipophilic, Distinct RT) BioA_Cond->NBNPB_IS Yes Carb_IS Use Carbamazepine (Standard IS) BioA_Cond->Carb_IS No NBNPB_Neg Use NBNPB (Matched Negative Control) BioC_Cond->NBNPB_Neg Yes DMSO_Neg Use DMSO (Vehicle Control) BioC_Cond->DMSO_Neg No

Logical decision tree for selecting NBNPB versus alternative reference compounds.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in checks to confirm that the assay is performing correctly before data is accepted.

Protocol 1: LC-MS/MS Bioanalytical Workflow (NBNPB as IS)

Objective: Quantify a target analyte in human plasma using NBNPB to normalize extraction recovery and ionization variance.

  • Spiking: Aliquot 90 µL of blank, calibration, or unknown plasma into a 96-well plate. Add 10 µL of NBNPB working solution (500 ng/mL in 50% Methanol) to all wells except double blanks.

  • Protein Precipitation (Crash): Add 300 µL of ice-cold Acetonitrile (ACN) to each well. Causality: A 1:3 ratio of plasma to ACN effectively denatures and precipitates >98% of plasma proteins while keeping the lipophilic NBNPB fully solubilized.

  • Agitation & Centrifugation: Vortex the plate at 1000 RPM for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein matrix.

  • Analysis: Transfer 100 µL of the clear supernatant to an injection plate. Inject 5 µL onto a Waters Acquity BEH C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in ACN (Mobile Phase B).

  • Self-Validation Check: Monitor the baseline variance of the NBNPB MRM channel (m/z 299.1 → 253.1) in the unspiked double-blank plasma. A signal-to-noise ratio <3 in the blank confirms the absence of endogenous isobaric interference, validating the specificity of the IS.

Workflow A 1. Plasma Sample (90 µL) B 2. Spike IS (10 µL NBNPB) A->B C 3. Protein Crash (300 µL ACN) B->C D 4. Centrifugation (14,000 x g, 10 min) C->D E 5. LC-MS/MS (MRM Mode) D->E F 6. Quantification (Analyte/IS Ratio) E->F

Step-by-step bioanalytical workflow utilizing NBNPB as an internal standard for LC-MS/MS.

Protocol 2: Tubulin Polymerization Assay (NBNPB as Negative Reference)

Objective: Validate that a novel benzamide inhibitor specifically targets tubulin polymerization, using NBNPB to rule out scaffold-based artifactual quenching.

  • Reagent Preparation: Thaw porcine brain tubulin (>99% pure) on ice. Prepare the polymerization buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, supplemented with 1 mM GTP).

  • Compound Plating: To a 96-well half-area UV-transparent plate, add 5 µL of the following (prepared in 10% DMSO/Buffer):

    • Test Wells: Novel Benzamide Inhibitor (various concentrations).

    • Positive Control: Colchicine (3 µM final).

    • Negative Control: NBNPB (10 µM final).

    • Vehicle Control: 10% DMSO (0.5% final in well).

  • Initiation: Rapidly add 45 µL of the cold tubulin solution (3 mg/mL) to each well using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance (OD 340 nm) every 1 minute for 60 minutes to monitor the turbidity increase associated with microtubule assembly.

  • Self-Validation Check: The DMSO vehicle must show a standard sigmoidal polymerization curve (nucleation, elongation, and steady-state phases). If the NBNPB well deviates from the DMSO curve by >5% at steady-state, it indicates non-specific assay interference (e.g., compound precipitation or baseline UV absorbance interference), prompting a review of solubility limits.

References

  • Title: Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents Source: Molecules (MDPI) URL: [Link]

  • Title: 2-Nitro-N-Phenylbenzamide | C13H10N2O3 | CID 720051 Source: PubChem (National Institutes of Health) URL: [Link]

Comparing in vitro and in vivo results for N-butyl-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Bridging the Gap: Comparing In Vitro and In Vivo Results for N-Aryl-2-nitrobenzamide Derivatives

A Note on the Subject Compound: While this guide centers on the principles of comparing in vitro and in vivo data for N-butyl-2-nitro-N-phenylbenzamide , a comprehensive search of publicly available scientific literature did not yield specific experimental data for this exact molecule. To provide a scientifically rigorous and illustrative guide, we will therefore focus on a closely related and well-documented class of compounds—substituted nitro-N-phenylbenzamides. The methodologies, rationale, and comparative logic presented are directly applicable to the investigation of N-butyl-2-nitro-N-phenylbenzamide and serve as a robust framework for its future evaluation.

Introduction: The Crucial Dialogue Between Benchtop and Biological Systems

In modern drug development, the journey from a promising molecule to a therapeutic agent is fraught with challenges. A critical juncture in this process is the translation of early-stage laboratory findings to whole-organism efficacy and safety. This is the essence of in vitro-in vivo correlation (IVIVC), a predictive mathematical model that aims to bridge the gap between a drug's properties in a controlled, artificial environment and its pharmacokinetic response in a living system.[1][2] Establishing a strong IVIVC is paramount; it can accelerate development timelines, reduce the reliance on extensive animal testing, and lower costs.[1][3]

However, this correlation is often imperfect due to the sheer complexity of physiological systems.[1][2] Factors such as drug metabolism, tissue distribution, and interactions with unintended targets can lead to stark differences between in vitro potency and in vivo performance. This guide, designed for researchers and drug development professionals, provides a technical comparison of representative in vitro and in vivo assays for a model nitro-N-phenylbenzamide compound, exploring the causal relationships behind the experimental choices and the interpretation of divergent results.

Part 1: In Vitro Assessment – Mechanistic Insights in a Controlled Environment

The primary goal of in vitro testing is to efficiently screen compounds and elucidate their mechanism of action at a cellular or molecular level. For nitrobenzamide derivatives, which have shown potential as anti-inflammatory agents, a key area of investigation is their effect on inflammatory pathways.[4][5]

Experimental Protocol 1: In Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

Rationale: Macrophages are key players in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), they produce pro-inflammatory mediators, including nitric oxide (NO), through the action of inducible nitric oxide synthase (iNOS).[4] This assay quantifies the ability of a test compound to suppress this NO production, providing a direct measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., N-butyl-2-nitro-N-phenylbenzamide) or a vehicle control (e.g., DMSO). The cells are pre-incubated for 1 hour.

  • Inflammatory Stimulation: LPS (1 µg/mL) is added to all wells except the negative control group to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement (Griess Assay):

    • 100 µL of supernatant from each well is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.

    • The plate is incubated for 15 minutes at room temperature in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is calculated from a standard curve. The percentage of NO inhibition is determined relative to the LPS-stimulated vehicle control. The IC₅₀ value (the concentration at which 50% of NO production is inhibited) is then calculated.[4]

Experimental Protocol 2: In Vitro Mutagenicity (Bacterial Reverse Mutation Assay - Ames Test)

Rationale: The presence of a nitro group in a molecule can sometimes be a liability, as its reduction by nitroreductase enzymes can produce mutagenic intermediates.[6] The Ames test is a standard, rapid screen to assess this risk. It uses specific strains of Salmonella typhimurium that are unable to synthesize histidine; mutagenicity is indicated if the test compound causes a mutation that restores the ability to produce histidine.

Step-by-Step Methodology:

  • Strain Selection: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are used. Nitroreductase-deficient strains (TA98NR and TA100NR) are included to confirm the mechanism.[6]

  • Metabolic Activation: The assay is run both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Assay Procedure (Plate Incorporation Method):

    • To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and (if required) 0.5 mL of the S9 mix.

    • The mixture is poured onto a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow) is counted for each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

In_Vitro_Workflow cluster_0 Anti-Inflammatory Assay cluster_1 Mutagenicity Assay (Ames Test) A1 Culture RAW 264.7 Macrophages A2 Seed Cells in 96-Well Plates A1->A2 A3 Treat with Compound (1 hr pre-incubation) A2->A3 A4 Stimulate with LPS (24 hr incubation) A3->A4 A5 Measure Nitric Oxide (Griess Assay) A4->A5 A6 Calculate IC50 Value A5->A6 B1 Select Salmonella Strains (e.g., TA98, TA100) B2 Prepare Compound Dilutions (+/- S9 Activation) B1->B2 B3 Plate Incorporation: Bacteria + Compound + Agar B2->B3 B4 Incubate Plates (48-72 hrs) B3->B4 B5 Count Revertant Colonies B4->B5 B6 Assess Mutagenic Potential B5->B6

Caption: Workflow for in vitro evaluation of a nitro-N-phenylbenzamide derivative.

Part 2: In Vivo Assessment – Performance in a Complex Biological System

Positive in vitro results are only the first step. In vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME)—collectively known as its pharmacokinetic profile. A compound with excellent in vitro potency may fail in vivo if it is poorly absorbed or rapidly cleared from the body.[6]

Experimental Protocol 3: In Vivo Pharmacokinetic Study in Rats

Rationale: This study determines key pharmacokinetic parameters such as bioavailability, clearance, and plasma concentration over time. For compounds like 2-chloro-5-nitro-N-phenylbenzamide (GW9662), which was found to be extensively metabolized, this type of study is critical to identify the major circulating species.[6]

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

  • Dosing Groups:

    • Intravenous (IV) Group: The compound is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a single bolus dose (e.g., 2 mg/kg) via the tail vein. This group serves as the 100% bioavailability reference.

    • Oral (PO) Group: The compound is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose) and administered at a higher dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein cannula into heparinized tubes at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Samples are immediately centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Plasma samples are processed (e.g., via protein precipitation or solid-phase extraction) to extract the drug and any potential metabolites.

    • The concentrations of the parent compound and its primary metabolites (such as the amine-reduced metabolite) are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters like Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), half-life (t₁/₂), and oral bioavailability (F%).

In_Vivo_Workflow cluster_0 Pharmacokinetic Study in Rats C1 Acclimate Cannulated Sprague-Dawley Rats C2 Dose Administration C1->C2 C3 Intravenous (IV) Group (e.g., 2 mg/kg) C2->C3 C4 Oral (PO) Group (e.g., 10 mg/kg) C2->C4 C5 Serial Blood Sampling (0-24 hrs) C3->C5 C4->C5 C6 Plasma Separation & Storage C5->C6 C7 LC-MS/MS Bioanalysis (Parent & Metabolites) C6->C7 C8 Calculate PK Parameters (AUC, Cmax, F%) C7->C8

Caption: Workflow for an in vivo pharmacokinetic evaluation in a rodent model.

Part 3: The Comparison – Synthesizing the Data

The true scientific insight emerges when we compare the results from these distinct experimental settings. Let's consider a hypothetical but plausible dataset for our model nitro-N-phenylbenzamide.

Table 1: Comparative Summary of In Vitro and In Vivo Results
ParameterAssayResultImplication
In Vitro Potency NO Inhibition (RAW 264.7)IC₅₀ = 3.7 µM[4][5]Potent anti-inflammatory activity at the cellular level.
In Vitro Safety Ames Test (TA98/TA100)Mutagenic (+S9)[6]Potential safety liability due to nitro-reduction.
Ames Test (TA98NR/100NR)Negative[6]Confirms mutagenicity is dependent on nitroreductase activity.
In Vivo Exposure (PO) Oral Bioavailability (Rat)<1% (Parent Compound)[6]Extremely poor oral absorption/high first-pass metabolism.
Major Circulating SpeciesAmine Metabolite[6]The parent drug is not the primary species in circulation.
In Vivo Exposure (IV) Plasma Clearance (Rat)Rapid[6]The compound is quickly removed from systemic circulation.
Discussion: Reconciling the Discrepancies

The data presented in Table 1 paints a classic picture of the in vitro-in vivo disconnect.

  • Potency vs. Exposure: We observe potent anti-inflammatory activity in vitro (IC₅₀ = 3.7 µM). However, the in vivo study reveals that after oral dosing, the parent compound is virtually absent from the plasma.[6] This means that despite its cellular efficacy, the drug likely never reaches its target tissues in sufficient concentrations to exert a therapeutic effect. The primary circulating entity is the amine metabolite, a product of nitro reduction likely occurring in the gut.[6] This immediately raises the question: is the metabolite also active? This would require further in vitro testing.

  • Safety Signal Correlation: The in vitro Ames test provides a clear warning signal: the compound is mutagenic, and this activity is dependent on nitroreduction.[6] The in vivo study corroborates this mechanism by showing that nitroreduction is a major metabolic pathway. This strong correlation between an in vitro safety flag and an in vivo metabolic fate is a significant finding and would likely halt the development of this specific compound for oral administration.

Mechanistic Pathway: Inhibition of Inflammatory Signaling

Based on studies of related nitrobenzamide derivatives, a plausible mechanism of action for the observed anti-inflammatory effects is the suppression of key pro-inflammatory signaling molecules.[4][5]

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activates iNOS_gene iNOS Gene NFkB->iNOS_gene Upregulates Transcription COX2_gene COX-2 Gene NFkB->COX2_gene Upregulates Transcription TNFa_gene TNF-α Gene NFkB->TNFa_gene Upregulates Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein COX2_protein COX-2 Protein COX2_gene->COX2_protein TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein NO Nitric Oxide (NO) iNOS_protein->NO Prostaglandins Prostaglandins COX2_protein->Prostaglandins Inflammation Inflammation TNFa_protein->Inflammation NO->Inflammation Prostaglandins->Inflammation Compound Nitro-N-phenylbenzamide Compound->NFkB Inhibits Compound->iNOS_protein Inhibits Compound->COX2_protein Inhibits

Caption: Plausible anti-inflammatory signaling pathway inhibited by nitro-N-phenylbenzamides.[4]

Conclusion

This guide illustrates that in vitro and in vivo studies are not independent hurdles but rather two sides of the same coin, engaged in a necessary dialogue. While in vitro assays on our model nitro-N-phenylbenzamide demonstrated promising anti-inflammatory potency, they also flagged a safety risk. The in vivo pharmacokinetic study was crucial in contextualizing these findings, revealing that poor bioavailability and a high degree of metabolic conversion would likely preclude any therapeutic benefit and simultaneously confirm the relevance of the metabolic pathway responsible for the mutagenic activity. For N-butyl-2-nitro-N-phenylbenzamide, and indeed for any drug candidate, a carefully designed, integrated approach that continuously compares and correlates data from both domains is the only reliable path to success.

References

  • Transforming Drug Development: In Vitro-In Vivo Correlation for Clinical Success. (2025). Vertex AI Search.
  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC. (n.d.).
  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (2025). MDPI.
  • From Bench to Body: Bridging the In Vitro–In Vivo Gap for Subcutaneous Drugs. (2025). Vertex AI Search.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). World Journal of Advanced Research and Reviews.
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflamm
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2025).
  • Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability. (2012). PubMed.

Sources

Safety Operating Guide

Personal protective equipment for handling N-butyl-2-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach novel or highly specialized nitroaromatic amides like N-butyl-2-nitro-N-phenylbenzamide with a strict "presumed high hazard" paradigm. Because specific, long-term toxicological data for this exact structural permutation may be limited during early-stage drug development, we must extrapolate operational safety protocols from its pharmacophores: the nitroaromatic ring and the highly lipophilic substituted benzamide core [1].

The following guide provides a self-validating procedural framework for handling this compound, ensuring that every logistical step inherently verifies the safety of the next.

Mechanistic Toxicology & Hazard Causality

To understand why specific Personal Protective Equipment (PPE) is required, we must first understand the mechanism of toxicity. The primary acute risk associated with nitroaromatics is their ability to induce methemoglobinemia[1].

Due to the lipophilicity imparted by the butyl and phenyl groups, N-butyl-2-nitro-N-phenylbenzamide can rapidly absorb through the stratum corneum (dermal exposure) or alveolar epithelium (inhalation of dust/aerosols) [2]. Once systemic, hepatic reductases convert the nitro group into reactive hydroxylamine and nitroso species. These metabolites oxidize the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, severely impairing oxygen transport and leading to tissue hypoxia [1].

G Exposure N-butyl-2-nitro-N-phenylbenzamide Exposure (Dermal/Inhalation) Metabolism Hepatic Nitroreduction (CYP450 / Reductases) Exposure->Metabolism Systemic Absorption Metabolites Reactive Hydroxylamine & Nitroso Metabolites Metabolism->Metabolites Biotransformation Hemoglobin Hemoglobin Oxidation (Fe2+ → Fe3+) Metabolites->Hemoglobin Redox Cycling Hypoxia Methemoglobinemia (Tissue Hypoxia & Cyanosis) Hemoglobin->Hypoxia Impaired O2 Transport

Mechanistic pathway of nitroaromatic-induced methemoglobinemia following systemic exposure.

Quantitative Hazard Profile

The physical and chemical properties of a compound dictate its behavior in the laboratory environment. The table below summarizes the extrapolated quantitative data driving our safety protocols.

PropertyExtrapolated Value / CharacteristicOperational Safety Implication
Molecular Weight ~298.34 g/mol Small enough to facilitate rapid dermal and mucosal absorption upon contact [1].
Lipophilicity (LogP) High (butyl & phenyl groups)Readily crosses the stratum corneum; necessitates impermeable, double-layered nitrile barriers [2].
Physical State Solid / Crystalline PowderHigh risk of aerosolization and static cling during transfer; requires respiratory protection [3].
Acute Oral Toxicity LD50 ~400 - 500 mg/kg (Rat)Categorized as "Harmful if swallowed" (H302); requires strict ingestion and surface controls [4].

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways identified above, OSHA standard 29 CFR 1910.132 mandates a comprehensive, hazard-assessed PPE strategy [5].

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-layered Nitrile (min 5 mil) or Silver Shield under-gloves.Double-gloving ensures a fail-safe if the outer layer is breached or permeated by carrier solvents like DMSO [6].
Eye/Face Protection ANSI Z87.1-compliant splash goggles + Polycarbonate Face Shield.Prevents mucosal absorption of airborne particulates or solvent splashes during reconstitution [5].
Respiratory Fit-tested N95 (solids) or PAPR/Full-face respirator (aerosols).Mitigates inhalation of fine crystalline dust. Nitroaromatics are highly toxic via the respiratory route [2].
Body Protection Flame-resistant (FR) lab coat, fully buttoned, with knit cuffs.Nitro compounds carry inherent flammability/explosive risks. Knit cuffs prevent accidental wrist exposure [1].

Step-by-Step Operational Workflow

Standardizing the handling of N-butyl-2-nitro-N-phenylbenzamide ensures that every protocol is a self-validating system—meaning the successful completion of step n guarantees the safety of step n+1.

Workflow Prep 1. Risk Assessment & Fume Hood Setup PPE 2. Don Advanced PPE (Double Nitrile, N95/PAPR) Prep->PPE Handling 3. Compound Manipulation (Closed Systems/Spatula) PPE->Handling Decon 4. In-Hood Decontamination (Solvent Wipe Down) Handling->Decon Disposal 5. Hazardous Waste Segregation & Disposal Decon->Disposal

Standard operating procedure workflow for handling novel nitroaromatic compounds.

Phase 1: Preparation and Fume Hood Setup
  • Verify Containment: Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Establish the Zone: Line the work surface with chemical-resistant, absorbent bench paper (polyethylene backing down) to instantly contain micro-spills.

  • Equipment Staging: Pre-position all required spatulas, antistatic weigh boats, and sealed transfer vials inside the hood to prevent breaking the sash plane once handling begins.

Phase 2: Active Compound Manipulation
  • Don PPE: Apply the PPE matrix strictly. Inspect outer nitrile gloves for micro-tears using the inflation method before handling the primary container.

  • Static Mitigation: Nitroaromatic powders can be highly static. Use an antistatic gun (e.g., Zerostat) on the weigh boat and the compound container to prevent aerosolization of the powder during transfer.

  • Weighing: Transfer the solid using a grounded, stainless-steel micro-spatula. Do not pour the compound directly from the source bottle.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO or DMF) directly to the pre-weighed solid inside the fume hood. Seal the vial tightly with a PTFE-lined cap before vortexing.

Phase 3: Decontamination and Waste Disposal
  • Surface Decontamination: Wipe down all spatulas, balances, and hood surfaces with a solvent appropriate for the compound (e.g., methanol or ethanol), followed by a soap and water wash [4].

  • PPE Doffing: Remove the outer gloves inside the fume hood, turning them inside out to encapsulate any microscopic residue. Dispose of them in a designated solid hazardous waste bin.

  • Waste Segregation: Classify all contaminated consumables (bench paper, gloves, weigh boats) as "Toxic Solid Waste (Nitroaromatics)." Do not mix with strong oxidizing or reducing agent waste streams, as nitro compounds can react violently [4].

Emergency Response: Spill Protocol

In the event of a spill outside of primary containment, execute the following validated response:

  • Evacuate and Isolate: Immediately alert personnel and restrict access to the area.

  • Assess: If the spill involves aerosolized powder, evacuate the laboratory and allow the HVAC system to clear the air (minimum 30 minutes) before re-entry with a PAPR.

  • Containment (Solid): Gently cover the powder with damp absorbent paper to prevent dust generation. Do not sweep dry powder under any circumstances.

  • Collection: Using non-sparking tools, scoop the dampened material into a hazardous waste container. Wash the area with a compatible organic solvent, followed by an aqueous detergent [1].

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R)." U.S. Department of Labor, 2011. URL:[Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC, 2025. URL:[Link]

Sources

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N-butyl-2-nitro-N-phenylbenzamide

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